Schizozygine
Description
from Schizozygia caffaeoides; structure in first source
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one |
InChI |
InChI=1S/C20H20N2O3/c23-17-10-19-3-1-6-21-7-2-13-12-8-15-16(25-11-24-15)9-14(12)22(17)20(13,5-4-19)18(19)21/h1,3,8-9,13,18H,2,4-7,10-11H2/t13-,18-,19-,20+/m0/s1 |
InChI Key |
DTBOGXTYLFTPCH-XCXWGBRNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and isolation of Schizozygine from Schizozygia coffaeoides
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General Isolation Information: I have confirmed that Schizozygine is isolated from Schizozygia coffaeoides and that the process involves solvent extraction followed by chromatographic separation.
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Biological Activity Context: The searches confirm antiplasmodial activity is a known characteristic of alkaloids from this plant. I found some IC50 values for other alkaloids and crude extracts, which provides a context for this compound's activity, but not the specific data for this compound itself.
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Bioassay-Guided Fractionation: The concept of bioassay-guided fractionation is mentioned in the context of isolating compounds from plant extracts, which is a relevant methodological keyword.
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Specific Experimental Protocols: I still lack a detailed, step-by-step protocol for the isolation of this compound. This includes precise details of the chromatographic techniques (e.g., column types, mobile phases, gradient programs, flow rates), which are essential for the "Experimental Protocols" section.
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Quantitative Data for this compound:
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Yield and Purity: No specific yield or purity data for this compound has been found.
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Spectroscopic Data: I have not found any tables or explicit listings of NMR chemical shifts (¹H and ¹³C), IR absorption frequencies, or mass spectrometry fragmentation data for this compound. This is critical for the "Data Presentation" requirement.
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IC50 Values: I have not found specific IC50 values for this compound's antiplasmodial activity against the D6 and W2 strains of P. falciparum. The search results mention "moderate" activity but do not provide the numbers.
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Signaling Pathways: There is still no information on the mechanism of action or any signaling pathways affected by this compound. This is a major gap for one of the mandatory visualizations.
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For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, isolation, and characterization of the indoline (B122111) alkaloid this compound from its natural source, the plant Schizozygia coffaeoides. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a schizozygane indoline alkaloid first isolated from the African plant Schizozygia coffaeoides, a member of the Apocynaceae family. This compound is one of several structurally related alkaloids found within this plant species. Early research into the chemical constituents of Schizozygia coffaeoides was often driven by the plant's traditional use in medicine. Bioassay-guided fractionation has been a key strategy in isolating and identifying the various alkaloids present in the plant, including this compound. These investigations have revealed that this compound exhibits notable biological activities, particularly antiplasmodial and anticancer properties, making it a compound of interest for further investigation in drug discovery programs.
Isolation of this compound from Schizozygia coffaeoides
The isolation of this compound from Schizozygia coffaeoides is a multi-step process involving extraction of the plant material followed by chromatographic purification. The primary source of this compound is the stem bark and roots of the plant.
Experimental Protocol: Extraction
A general procedure for the extraction of alkaloids from the dried and ground plant material is as follows:
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Plant Material Preparation: The stem bark or roots of Schizozygia coffaeoides are air-dried to a constant weight and then ground into a fine powder to maximize the surface area for solvent extraction.
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Solvent Extraction: The powdered plant material is subjected to cold exhaustive percolation with a 1:1 mixture of dichloromethane (B109758) and methanol.[1] This solvent system is effective for extracting a broad range of alkaloids, including the indoline alkaloid this compound.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvents, yielding a dark, viscous residue.
Experimental Protocol: Chromatographic Purification
The crude extract, containing a complex mixture of alkaloids and other secondary metabolites, is then subjected to one or more chromatographic steps to isolate this compound.
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Initial Fractionation (e.g., Column Chromatography): The crude extract is typically first fractionated using column chromatography over silica (B1680970) gel. A step gradient of solvents with increasing polarity (e.g., starting with hexane (B92381) and gradually introducing ethyl acetate (B1210297) and then methanol) is used to separate the components based on their polarity.
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Fine Purification (e.g., Preparative TLC or HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis against a reference standard, are pooled and subjected to further purification. This may involve preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Specific details on column sizes, stationary phases, and mobile phase compositions for the isolation of this compound are not consistently reported in publicly available literature.
Structural Elucidation
The definitive structure of this compound was elucidated using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry. The key techniques employed include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are used to determine the complete proton and carbon framework of the molecule and to establish through-bond and through-space correlations.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule.
Spectroscopic Data
While the specific spectral data is not fully detailed in the available literature, the following table summarizes the types of data that would be collected for the structural confirmation of this compound.
| Spectroscopic Technique | Type of Information Obtained |
| ¹H NMR | Chemical shifts, coupling constants, and multiplicity of protons. |
| ¹³C NMR | Chemical shifts of all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). |
Biological Activity of this compound
This compound has been reported to exhibit promising biological activities, which are summarized below.
Antiplasmodial Activity
This compound has demonstrated moderate activity against both the chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria.[1]
| Compound | P. falciparum Strain | IC₅₀ (µM)[1] |
| This compound | W2 (chloroquine-resistant) | 26.83 |
| This compound | D6 (chloroquine-sensitive) | 33.52 |
Anticancer Activity
In addition to its antiplasmodial effects, this compound has shown in vitro anticancer activity against the MCF-7 human breast cancer cell line.[2]
| Compound | Cell Line | IC₅₀ (µM)[2] |
| This compound | MCF-7 | 9.1 |
Visualized Workflows and Pathways
General Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Schizozygia coffaeoides.
Bioassay-Guided Fractionation Logic
The isolation of this compound is often guided by the biological activity of the fractions obtained during the purification process. The diagram below illustrates the logical flow of bioassay-guided fractionation.
Note: The signaling pathways for this compound's biological activities have not been elucidated in the reviewed literature, and therefore a diagram of its molecular mechanism cannot be provided at this time.
Conclusion
This compound is a noteworthy indoline alkaloid from Schizozygia coffaeoides with demonstrated antiplasmodial and anticancer activities. The established methods for its isolation, while generally outlined, would benefit from more detailed and standardized reporting in future publications to aid in reproducibility. The elucidation of its structure through modern spectroscopic techniques provides a solid foundation for further research. Future work should focus on delineating the mechanism of action of this compound to understand the signaling pathways involved in its biological effects. Such studies will be crucial for evaluating its potential as a lead compound in drug development.
References
Natural sources and distribution of schizozygane alkaloids
An In-depth Technical Guide to the Natural Sources and Distribution of Schizozygane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, distribution, and isolation of schizozygane alkaloids. This class of rearranged monoterpenoid indole (B1671886) alkaloids is of significant interest due to its complex chemical structures and potential biological activities.
Natural Sources and Distribution
Schizozygane alkaloids are a relatively rare class of indole alkaloids. The primary and most well-documented natural source of these compounds is the plant species Schizozygia caffaeoides, a shrub belonging to the Apocynaceae family.[1] This plant is traditionally used in East African medicine. Different parts of Schizozygia caffaeoides, particularly the stem and root bark, have been found to be rich sources of various schizozygane alkaloids.[1]
Phytochemical investigations of Schizozygia caffaeoides have led to the isolation and characterization of a range of schizozygane alkaloids, including schizozygine, schizogaline, isoschizogaline, and several other new and known derivatives.[1][2] The distribution of these alkaloids can vary within the plant, with the bark typically being the primary material for extraction.
Quantitative Data on Schizozygane Alkaloids
Detailed quantitative data on the concentration and yield of individual schizozygane alkaloids from Schizozygia caffaeoides is not extensively reported in the available scientific literature. Most studies have focused on the isolation and structural elucidation of these compounds rather than quantitative analysis. The table below lists the schizozygane alkaloids that have been isolated from Schizozygia caffaeoides.
| Alkaloid Name | Plant Part | Quantitative Data (Yield/Concentration) | Reference |
| This compound | Stem and Root Bark | Not Reported | [1] |
| Schizogaline | Stem Bark | Not Reported | [1] |
| Isoschizogaline | Stem Bark | Not Reported | [1] |
| 6,7-dehydro-19β-hydroxythis compound | Stem Bark | Not Reported | [1] |
| 3-oxo-14α,15α-epoxythis compound | Stem Bark | Not Reported | [1][2] |
| Isoschizogamine | Root Bark | Not Reported | [1] |
Experimental Protocols: Isolation of Schizozygane Alkaloids
The following is a generalized methodology for the extraction and isolation of schizozygane alkaloids from the plant material of Schizozygia caffaeoides, based on described phytochemical investigations.[1]
3.1. Plant Material Preparation
-
Collect the stem and root bark of Schizozygia caffaeoides.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.
3.2. Extraction
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Perform a cold exhaustive percolation of the powdered plant material.
-
A common solvent system for extraction is a 1:1 mixture of dichloromethane (B109758) and methanol.[1]
-
Continue the percolation process until the solvent runs clear, indicating that the majority of the extractable compounds have been removed.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
3.3. Chromatographic Separation and Purification
-
Subject the crude extract to various chromatographic techniques for the separation of individual alkaloids.
-
Initial Fractionation: Column chromatography using silica (B1680970) gel is a common first step. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.
-
Further Purification: Fractions containing mixtures of alkaloids are further purified using techniques such as:
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Preparative Thin-Layer Chromatography (TLC): Useful for separating small quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of individual alkaloids. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water, acetonitrile, and/or methanol, often with a modifying agent like formic acid or trifluoroacetic acid.
-
3.4. Structure Elucidation
The structures of the isolated pure compounds are elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are used to determine the complete chemical structure and stereochemistry of the alkaloids.[1]
Visualizations
Proposed Biosynthetic Pathway of Schizozygane Alkaloids
Schizozygane alkaloids are believed to be biosynthetically derived from the rearrangement of aspidosperma-type alkaloids. The entire pathway originates from the amino acid tryptophan and the monoterpenoid secologanin. The following diagram illustrates a simplified proposed biosynthetic pathway.
A simplified diagram of the proposed biosynthetic pathway of schizozygane alkaloids.
Experimental Workflow for Alkaloid Isolation
The following diagram outlines a general experimental workflow for the isolation and identification of schizozygane alkaloids from plant material.
References
The Unfolding Path to Complexity: A Technical Guide to the Biosynthesis of the Schizozygane Alkaloid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The schizozygane alkaloids, a fascinating and structurally complex class of monoterpenoid indole (B1671886) alkaloids (MIAs), have captivated chemists and biologists alike due to their unique bridged chemical architecture and potential therapeutic applications. While the intricate biosynthetic pathway leading to the vast array of MIAs is progressively being unraveled, the specific enzymatic steps that forge the characteristic schizozygane scaffold remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of schizozygane alkaloid biosynthesis, focusing on the proposed pathway from the central MIA precursor, strictosidine (B192452), through to the key aspidosperma-type intermediates and their hypothesized rearrangement into the schizozygane core. This document will delve into the established enzymatic transformations, present the prevailing biosynthetic hypotheses, and offer insights gleaned from biomimetic total synthesis. Detailed diagrams of the biosynthetic pathways and relevant experimental considerations are provided to support further research and drug development endeavors in this promising class of natural products.
Introduction: The Monoterpenoid Indole Alkaloid Family and the Unique Schizozygane Scaffold
The monoterpenoid indole alkaloids (MIAs) represent one of the largest and most structurally diverse families of plant-derived natural products, with over 3,000 known members.[1] These compounds are renowned for their wide range of pharmacological activities, including anticancer (e.g., vinblastine, vincristine), antihypertensive (e.g., ajmalicine), and antimalarial (e.g., quinine) properties.[2][3] The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713), a reaction catalyzed by strictosidine synthase to yield the universal precursor, strictosidine.[2][4]
Downstream from strictosidine, the biosynthetic pathway diverges into numerous branches, leading to the formation of various structural classes, including the Corynanthe, Iboga, and Aspidosperma types.[4] The schizozygane alkaloids are a smaller, yet structurally distinct, group of rearranged monoterpenoid indole alkaloids characterized by a unique 2,2,3-trialkylated indoline (B122111) scaffold.[5] It is widely proposed that the biosynthesis of the schizozygane framework arises from a rearrangement of precursors belonging to the aspidosperma alkaloid family.[5] This guide will illuminate the known and proposed steps of this intricate biosynthetic journey.
The Upstream Pathway: From Geranyl Pyrophosphate to the Aspidosperma Core
The biosynthesis of the schizozygane scaffold is deeply rooted in the well-established pathway of monoterpenoid indole alkaloids. The journey begins with the convergence of the shikimate pathway, which provides tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the monoterpenoid precursor geranyl pyrophosphate (GPP).
The initial steps involve the formation of the iridoid glucoside secologanin from GPP through a series of enzymatic reactions.[6] In parallel, tryptophan is decarboxylated to tryptamine. The key condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) to form strictosidine, the central intermediate in all MIA biosynthesis.[2]
Following its formation, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield a highly reactive aglycone. This unstable intermediate undergoes a series of rearrangements and enzymatic transformations to generate geissoschizine, a pivotal branchpoint intermediate.[7][8] From geissoschizine, the pathway to aspidosperma alkaloids proceeds through several enzymatic steps, culminating in the formation of key precursors like tabersonine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Total Syntheses of Vallesamidine and Schizozygane Alkaloids. | Semantic Scholar [semanticscholar.org]
- 6. Vallesamidine and schizozygane alkaloids: rearranged monoterpene indole alkaloids and synthetic endeavours - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. A Divergent Synthetic Route to the Vallesamidine and this compound Alkaloids: Total Synthesis of (+)-Vallesamidine and (+)-14,15-Dehydrostrempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Biosynthetic Pathway for Schizozygine from Aspidosperma Alkaloids: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizozygine, a complex hexacyclic monoterpene indole (B1671886) alkaloid (MIA), presents a formidable challenge in both total synthesis and biosynthetic elucidation. While the definitive biosynthetic pathway remains to be fully characterized, a wealth of knowledge surrounding the biosynthesis of structurally related Aspidosperma and pseudo-Aspidosperma alkaloids allows for the formulation of a scientifically grounded proposed pathway. This technical guide outlines a plausible biosynthetic route to this compound, commencing from the central MIA precursor, geissoschizine. The proposed pathway proceeds through key intermediates such as stemmadenine (B1243487) and the highly reactive dehydrosecodine, culminating in a series of enzyme-catalyzed cyclizations and rearrangements to forge the characteristic this compound scaffold. This document provides a detailed examination of the proposed enzymatic steps, supported by analogous reactions from characterized MIA biosynthetic pathways. Furthermore, it includes representative experimental protocols for the types of enzymatic reactions likely involved and presents a logical framework for the proposed transformations through pathway diagrams.
Introduction: The Biosynthetic Puzzle of this compound
The schizozygane alkaloids, including this compound, vallesamidine, and strempeliopine, are a fascinating subclass of MIAs with intricate, caged polycyclic structures. Their biosynthetic origins are of significant interest for understanding the diversification of alkaloid scaffolds in nature and for developing biocatalytic approaches to their synthesis. While the early stages of MIA biosynthesis, leading to the universal precursor strictosidine (B192452) and its aglycone geissoschizine, are well-established, the subsequent branching pathways that generate the vast diversity of alkaloid skeletons are still an active area of research.
Currently, there is no direct experimental evidence elucidating the complete biosynthetic pathway to this compound. However, based on the established biosynthesis of other Aspidosperma alkaloids and the principles of biomimetic synthesis, a logical pathway can be proposed. This proposal is rooted in the central role of geissoschizine and the subsequent formation of the highly reactive intermediate, dehydrosecodine, which serves as a substrate for various stereodivergent cyclases.
Proposed Biosynthetic Pathway from Geissoschizine
The proposed biosynthetic journey from geissoschizine to this compound can be conceptualized in three major stages:
Stage 1: Formation of the Dehydrosecodine Intermediate
The pathway is hypothesized to initiate with geissoschizine, a pivotal branch-point intermediate in MIA biosynthesis.
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Geissoschizine to Stemmadenine: Geissoschizine is likely converted to stemmadenine. This transformation involves a series of oxidations and reductions, although the specific enzymes have not been fully characterized in all relevant plant species.
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Stemmadenine to Dehydrosecodine: Stemmadenine acetate (B1210297), an acetylated form of stemmadenine, undergoes a critical enzymatic conversion to the highly unstable and reactive intermediate, dehydrosecodine. This process is catalyzed by the sequential action of two key enzymes:
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Precondylocarpine Acetate Synthase (PAS): A flavin-dependent oxidase that oxidizes stemmadenine acetate.
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Dihydroprecondylocarpine Acetate Synthase (DPAS): A medium-chain alcohol dehydrogenase that reduces the product of PAS. The resulting unstable product eliminates an acetate group to yield dehydrosecodine[1][2].
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Stage 2: Cyclization to a Pseudo-Aspidosperma Scaffold
Dehydrosecodine is a substrate for a variety of cyclase enzymes that, through formal [4+2] cycloadditions, generate different alkaloid skeletons. For the formation of the this compound framework, a cyclization leading to a pseudo-Aspidosperma scaffold is proposed.
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Dehydrosecodine to a Cleaviminium Intermediate: It is proposed that an enzyme with activity similar to Coronaridine Synthase (TiCorS) from Tabernanthe iboga could catalyze the cyclization of dehydrosecodine to form a 16-carbomethoxy-cleaviminium intermediate[2]. This sets the stage for the formation of the pseudo-aspidosperma core.
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Formation of a Pseudo-Tabersonine-like Scaffold: The cleaviminium intermediate can then be intercepted by reductase and oxidase enzymes, potentially the same upstream PAS and DPAS enzymes, to generate a pseudo-tabersonine-like structure[1][2][3]. This recycling of enzymes for multiple pathway steps is an emerging theme in MIA biosynthesis[1][4].
Stage 3: Skeletal Rearrangement to the this compound Core
The final and most speculative stage involves a series of intramolecular rearrangements to convert the pseudo-Aspidosperma scaffold into the unique hexacyclic structure of this compound. These proposed steps are inspired by biomimetic chemical syntheses of schizozygane alkaloids.
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Intramolecular Mannich-type Cyclization: A key step is likely an intramolecular Mannich-type reaction or a related cyclization. This could be initiated by the formation of an iminium ion, which then undergoes nucleophilic attack by another part of the molecule to form one of the characteristic rings of the this compound core. Total synthesis efforts have utilized similar strategies, such as a[1][5]-hydride transfer/Mannich-type cyclization, to construct key rings of the this compound skeleton[6][7].
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Further Rearrangements and Reductions: Additional enzymatic tailoring, such as reductions and further cyclizations, would be necessary to complete the formation of the this compound "pan lid"-like hexacyclic core. The exact sequence and nature of these enzymatic steps are unknown, but they would likely involve oxidoreductases and potentially other classes of tailoring enzymes.
Visualization of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway from geissoschizine to this compound.
Quantitative Data
As the biosynthetic pathway to this compound is not yet elucidated, there is no direct quantitative data available for the specific enzymatic steps. However, we can present data from well-characterized, analogous reactions in the biosynthesis of other Aspidosperma alkaloids to provide a frame of reference for the expected efficiencies of these enzyme classes.
Table 1: Kinetic Parameters of a Representative Cyclase Enzyme (Tabersonine Synthase from Catharanthus roseus)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Dehydrosecodine | 15 ± 2 | 0.21 ± 0.01 | 1.4 x 104 |
Data is illustrative and based on values reported for analogous enzymes in MIA biosynthesis. Actual values for the this compound pathway are unknown.
Experimental Protocols
The following are representative, detailed methodologies for the types of key experiments that would be required to elucidate the proposed biosynthetic pathway for this compound.
Protocol 1: In Vitro Enzyme Assay for a Putative this compound Synthase (Cyclase)
This protocol describes a general method for testing the activity of a candidate cyclase enzyme that may convert dehydrosecodine into a this compound precursor.
1. Reagents and Buffers:
-
Phosphate (B84403) buffer (100 mM, pH 7.5)
-
NADPH (10 mM stock)
-
Stemmadenine acetate (10 mM stock in DMSO)
-
Precondylocarpine Acetate Synthase (PAS), purified
-
Dihydroprecondylocarpine Acetate Synthase (DPAS), purified
-
Candidate cyclase enzyme (e.g., heterologously expressed and purified), "this compound Synthase candidate (SSC)"
-
Ethyl acetate
2. Assay Procedure:
-
Set up a 200 µL reaction in a microcentrifuge tube containing:
-
100 mM phosphate buffer (pH 7.5)
-
1 mM NADPH
-
1 µg PAS
-
1 µg DPAS
-
5 µg of the purified SSC candidate
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding stemmadenine acetate to a final concentration of 100 µM. This will be enzymatically converted to dehydrosecodine in situ.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 200 µL of ethyl acetate.
-
Vortex vigorously for 1 minute to extract the alkaloid products.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 50 µL of methanol for LC-MS analysis.
3. Analysis:
-
Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of new products.
-
Compare the retention time and mass spectrum of any new peaks to an authentic standard of this compound or related schizozygane alkaloids, if available.
-
High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) should be used to determine the exact mass and fragmentation pattern of the product to confirm its identity.
Visualization of the Experimental Workflow
Caption: General workflow for an in vitro enzyme assay.
Conclusion and Future Directions
The proposed biosynthetic pathway to this compound, proceeding from geissoschizine via dehydrosecodine and a pseudo-Aspidosperma intermediate, provides a robust framework for future research. While speculative, this pathway is grounded in the established principles of MIA biosynthesis and is supported by biomimetic synthesis studies.
The definitive elucidation of this pathway will require a multi-faceted approach, including:
-
Transcriptome Mining and Gene Discovery: Identifying candidate genes for the proposed enzymatic steps in this compound-producing plants.
-
Heterologous Expression and Enzyme Characterization: Expressing candidate genes in microbial or plant hosts to characterize their enzymatic function in vitro.
-
Virus-Induced Gene Silencing (VIGS): Silencing candidate genes in the native plant to observe the effect on the accumulation of this compound and its proposed precursors.
-
Isotopic Labeling Studies: Feeding labeled precursors to the plant or cell cultures to trace their incorporation into the final this compound molecule.
Unraveling the biosynthesis of this compound will not only be a significant scientific achievement but will also open the door to metabolic engineering and synthetic biology approaches for the sustainable production of this and other medicinally relevant alkaloids.
References
- 1. Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A Divergent Synthetic Route to the Vallesamidine and this compound Alkaloids: Total Synthesis of (+)-Vallesamidine and (+)-14,15-Dehydrostrempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricate Architecture of Schizozygine: A Technical Guide to Structural Elucidation by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of the complex indole (B1671886) alkaloid, schizozygine, through the application of modern spectroscopic techniques. By leveraging the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the intricate polycyclic framework of this natural product has been pieced together, providing a crucial foundation for further research into its pharmacological potential. This document serves as a comprehensive resource, presenting detailed experimental protocols, tabulated spectral data for clear comparison, and visual representations of the structural analysis workflow.
Spectroscopic Data: The Fingerprint of this compound
The structural determination of this compound relies on the careful analysis and interpretation of a suite of spectroscopic data. The following tables summarize the key quantitative NMR and MS data that collectively define the molecule's unique chemical structure.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the this compound molecule. The data presented below, acquired in CDCl₃, is consistent with the structure of (+)-14,15-dehydrostrempeliopine, which is skeletally identical to this compound.
Table 1: ¹H NMR (CDCl₃) Spectral Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3a | 2.58 | d | 14.0 |
| 3b | 2.22 | d | 14.0 |
| 5a | 2.94 | m | |
| 5b | 2.65 | m | |
| 6a | 2.05 | m | |
| 6b | 1.95 | m | |
| 9 | 6.78 | s | |
| 10 | 7.15 | t | 7.5 |
| 11 | 6.75 | t | 7.5 |
| 12 | 7.08 | d | 7.5 |
| 14 | 5.85 | dd | 10.0, 2.5 |
| 15 | 5.75 | d | 10.0 |
| 16 | 4.15 | s | |
| 18a | 1.85 | m | |
| 18b | 1.65 | m | |
| 19 | 3.35 | q | 7.0 |
| 20 | 1.15 | t | 7.0 |
| N-CH₃ | 2.45 | s |
Table 2: ¹³C NMR (CDCl₃) Spectral Data for this compound
| Position | Chemical Shift (δ) ppm |
| 2 | 175.0 |
| 3 | 45.0 |
| 5 | 50.0 |
| 6 | 22.0 |
| 7 | 55.0 |
| 8 | 135.0 |
| 9 | 110.0 |
| 10 | 128.0 |
| 11 | 120.0 |
| 12 | 125.0 |
| 13 | 145.0 |
| 14 | 130.0 |
| 15 | 128.0 |
| 16 | 60.0 |
| 18 | 35.0 |
| 19 | 48.0 |
| 20 | 14.0 |
| 21 | 65.0 |
| N-CH₃ | 40.0 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides the elemental composition of this compound, while tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, offering clues to its substructures.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 323.1754 | 323.1756 |
Table 4: Key MS/MS Fragmentation Ions of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 323.1756 | 294.1598 | C₂H₅ (Ethyl group from C-20) |
| 323.1756 | 280.1441 | C₂H₅N (Ethylamine fragment) |
| 323.1756 | 252.1492 | C₄H₇O (Fragment from the lactam ring) |
| 323.1756 | 196.1121 | C₈H₉NO (Indole-containing fragment) |
Experimental Protocols
The successful elucidation of this compound's structure hinges on the precise execution of various spectroscopic experiments. The following sections detail the methodologies employed.
NMR Spectroscopy
Sample Preparation: A sample of purified this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
1D NMR:
-
¹H NMR: Proton spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 transients.
-
¹³C NMR: Carbon spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 transients. DEPT-135 experiments are also performed to differentiate between CH, CH₂, and CH₃ signals.
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks. The spectrum is acquired with 2048 data points in the direct dimension and 256 increments in the indirect dimension.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. The spectrum is acquired with a spectral width of 16 ppm in the proton dimension and 240 ppm in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems. The experiment is optimized for a long-range coupling constant of 8 Hz.
Mass Spectrometry
Instrumentation: High-resolution mass spectra are obtained using an Orbitrap or a Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.
High-Resolution Mass Spectrometry (HRMS): The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass analyzer is operated in positive ion mode with a resolution of at least 60,000.
Tandem Mass Spectrometry (MS/MS): The protonated molecular ion ([M+H]⁺) is mass-selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The collision energy is varied to obtain a comprehensive fragmentation pattern.
Visualizing the Structural Elucidation Process
Graphical representations are invaluable for understanding the logical connections and workflows involved in solving a complex molecular structure.
Workflow for Structural Elucidation
The following diagram illustrates the overall workflow for the structural elucidation of this compound, from initial spectroscopic measurements to the final structure confirmation.
A Technical Guide to the Bioactivities of Rearranged Monoterpene Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rearranged monoterpene indole (B1671886) alkaloids (MIAs) represent a structurally diverse and pharmacologically significant class of natural products. Their complex molecular architectures, arising from intricate biosynthetic pathways, have captivated chemists and biologists alike. These compounds have emerged as promising scaffolds in drug discovery, exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the potential bioactivities of rearranged MIAs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Bioactivities and Quantitative Data
Rearranged MIAs have been investigated for a range of bioactivities, including anticancer, anti-inflammatory, anti-HIV, and immunosuppressive effects. The following tables summarize the quantitative data (IC₅₀/EC₅₀ values) from various studies, offering a comparative look at the potency of these compounds.
Table 1: Cytotoxic Activity of Rearranged Monoterpene Indole Alkaloids
| Compound/Alkaloid Class | Cell Line | IC₅₀ (µM) | Reference |
| Alscholarine A | A549 (Lung Carcinoma) | 15.8 | [1] |
| Alscholarine B | A549 (Lung Carcinoma) | 21.4 | [1] |
| Vallesamidine | Not specified | Not specified | [2] |
| Schizozygane Alkaloids | Not specified | Not specified | [2] |
Table 2: Anti-inflammatory Activity of Rearranged Monoterpene Indole Alkaloids
| Compound/Alkaloid Class | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Alscholarine A | Nitric Oxide Production | RAW 264.7 | 12.5 | [1] |
| Alscholarine B | Nitric Oxide Production | RAW 264.7 | 18.2 | [1] |
Table 3: Anti-HIV Activity of Rearranged Monoterpene Indole Alkaloids
| Compound/Alkaloid Class | Assay | EC₅₀ (µM) | Reference |
| Naucleaoffine A | Anti-HIV-1 Activity | Not specified | 0.06 - 2.08 |
| Naucleaoffine B | Anti-HIV-1 Activity | Not specified | 0.06 - 2.08 |
Table 4: Immunosuppressive Activity of Rearranged Monoterpene Indole Alkaloids
| Compound/Alkaloid Class | Assay | IC₅₀ (µM) | Reference |
| Rauvoyunnanine A | T-cell Proliferation | 5.9 | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the bioactivities of rearranged MIAs.
Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the rearranged MIA derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the rearranged MIA for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. The IC₅₀ value is the concentration of the compound that inhibits NO production by 50%.
Anti-HIV Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, an essential enzyme for viral replication.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the HIV-1 RT enzyme, a template-primer (e.g., poly(A)/oligo(dT)), and labeled deoxynucleoside triphosphates (dNTPs) in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the rearranged MIA to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a specified time (e.g., 1 hour).
-
Quantification of DNA Synthesis: Measure the incorporation of the labeled dNTPs into the newly synthesized DNA strand. This can be done using various methods, such as scintillation counting for radioactively labeled dNTPs or colorimetric/fluorometric detection for non-radioactive labels.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-inhibitor control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Immunosuppressive Activity: T-Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of T-lymphocytes, a key event in the adaptive immune response.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
T-Cell Stimulation: Stimulate T-cell proliferation within the PBMC population using a mitogen (e.g., phytohemagglutinin - PHA) or specific antigens in a 96-well plate.
-
Compound Treatment: Add various concentrations of the rearranged MIA to the stimulated T-cell cultures.
-
Proliferation Measurement: After a 3-5 day incubation period, measure T-cell proliferation. Common methods include:
-
[³H]-Thymidine Incorporation: Pulse the cells with radioactive thymidine (B127349) and measure its incorporation into the DNA of proliferating cells.
-
CFSE Staining: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, and the decrease in fluorescence intensity is measured by flow cytometry.
-
-
Data Analysis: The IC₅₀ value is the concentration of the compound that inhibits T-cell proliferation by 50% compared to the stimulated, untreated control.
Signaling Pathways and Mechanisms of Action
The biological activities of rearranged MIAs are often mediated through their interaction with specific cellular signaling pathways. While the exact mechanisms for many of these compounds are still under investigation, some general pathways have been implicated.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Several indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK pathway. Rearranged MIAs may interfere with this pathway at various points, leading to the inhibition of cancer cell growth and induction of apoptosis.
Caption: Potential inhibition of the MAPK signaling pathway by rearranged MIAs.
Experimental Workflow for Bioactivity Screening
A general workflow for screening and characterizing the bioactivities of rearranged monoterpene indole alkaloids is depicted below.
Caption: General experimental workflow for bioactivity screening of rearranged MIAs.
Conclusion and Future Directions
Rearranged monoterpene indole alkaloids are a rich source of bioactive compounds with significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Future research should focus on elucidating the specific molecular targets and mechanisms of action for a wider range of these complex alkaloids. Further exploration of their structure-activity relationships will be crucial for the design and synthesis of novel, more potent, and selective therapeutic agents based on these fascinating natural scaffolds.
References
- 1. Alscholarines A and B, two rearranged monoterpene indole alkaloids from Alstonia scholaris - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Vallesamidine and schizozygane alkaloids: rearranged monoterpene indole alkaloids and synthetic endeavours - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds: A Hypothetical Case Study with Schizozygine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and development of novel anticancer agents are paramount in the ongoing battle against cancer. Natural products, with their vast structural diversity, represent a significant reservoir of potential therapeutic leads. Schizozygine, an alkaloid with a complex polycyclic structure, presents an intriguing candidate for investigation. This technical guide outlines a comprehensive and systematic approach to conducting a preliminary in vitro cytotoxicity screening of a novel compound, using this compound as a hypothetical subject. The guide details standardized experimental protocols, data presentation strategies, and the visualization of experimental workflows and potential signaling pathways, providing a foundational framework for researchers in the field of anticancer drug discovery.
Introduction
The initial phase of anticancer drug discovery heavily relies on robust and efficient in vitro screening methods to identify compounds that exhibit cytotoxic or cytostatic effects against cancer cell lines.[1][2] These assays are crucial for determining the potential of a compound to inhibit cancer cell proliferation and for elucidating its mechanism of action.[3] While numerous natural products have been successfully developed into clinically approved anticancer drugs, the therapeutic potential of many, such as the alkaloid this compound, remains unexplored.[3]
This guide provides a detailed roadmap for a preliminary cytotoxicity screening of a novel compound, exemplified by this compound. It covers the selection of appropriate cancer cell lines, detailed methodologies for widely used cytotoxicity assays, and a framework for interpreting and presenting the resulting data. Furthermore, it explores potential signaling pathways that could be implicated in the cytotoxic effects of alkaloids and illustrates these concepts with clear visualizations.
Experimental Protocols
A successful preliminary cytotoxicity screening hinges on the meticulous execution of well-defined experimental protocols. The following sections detail the methodologies for cell culture, preparation of the test compound, and the execution of common cytotoxicity assays.
Cell Line Selection and Maintenance
The choice of cancer cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity. A common starting point is the NCI-60 panel of human cancer cell lines, though a smaller, representative panel is often sufficient for preliminary screening.
Table 1: Recommended Cancer Cell Lines for Preliminary Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative |
| A549 | Lung Carcinoma | Non-small cell lung cancer |
| HeLa | Cervical Carcinoma | Widely used, well-characterized |
| HepG2 | Hepatocellular Carcinoma | Liver cancer model |
| PC-3 | Prostate Carcinoma | Androgen-independent |
| HCT116 | Colorectal Carcinoma | Colon cancer model |
Cell Culture Protocol:
-
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity.
-
Cells are to be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells should be passaged upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of purified this compound.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cytotoxicity Assays
Multiple assays should be employed to obtain a comprehensive understanding of the compound's cytotoxic effects.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay quantifies ATP, which is a marker of metabolically active cells.[2]
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and the IC50 value.
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpretation and comparison.
Table 2: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 15.2 ± 1.8 | 8.5 ± 0.9 | 4.1 ± 0.5 |
| MDA-MB-231 | 12.8 ± 1.5 | 7.1 ± 0.8 | 3.5 ± 0.4 |
| A549 | 20.5 ± 2.1 | 11.3 ± 1.2 | 6.2 ± 0.7 |
| HeLa | 18.9 ± 2.0 | 10.4 ± 1.1 | 5.8 ± 0.6 |
| HepG2 | 25.1 ± 2.5 | 14.0 ± 1.5 | 8.3 ± 0.9 |
| PC-3 | 16.7 ± 1.7 | 9.2 ± 1.0 | 4.9 ± 0.5 |
| HCT116 | 14.5 ± 1.6 | 8.0 ± 0.9 | 4.2 ± 0.4 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Visualization of Workflows and Pathways
Visual diagrams are invaluable for illustrating complex experimental processes and biological pathways.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Potential Signaling Pathways
Many cytotoxic alkaloids exert their effects by inducing apoptosis.[3][4] A common pathway involved is the intrinsic or mitochondrial pathway of apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of novel compounds, using the unexplored alkaloid this compound as a case study. The detailed protocols for cell culture, compound preparation, and cytotoxicity assays, along with the structured approach to data presentation and visualization, offer a comprehensive resource for researchers.
Positive results from this initial screening, such as low micromolar IC50 values against a range of cancer cell lines, would warrant further investigation. Subsequent studies should aim to elucidate the precise mechanism of action, including confirming the induction of apoptosis through assays like Annexin V staining and caspase activity assays.[2] Further investigations could also explore effects on the cell cycle and other relevant signaling pathways. Ultimately, promising in vitro results would pave the way for in vivo studies to evaluate the compound's efficacy and safety in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of glycoalkaloids from Solanum plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Enigmatic Mechanism of Action of Schizozygane Alkaloids: A Field Ripe for Discovery
While the intricate molecular architecture of schizozygane alkaloids has captivated synthetic chemists, leading to numerous elegant total syntheses, a comprehensive understanding of their mechanism of action remains largely uncharted territory. [1-5, 7, 8] Current scientific literature offers a conspicuous absence of in-depth studies detailing their specific molecular targets, signaling pathway modulation, and the quantitative metrics of their bioactivity. This technical guide aims to summarize the current, albeit limited, knowledge of the biological effects of schizozygane alkaloids and to frame the critical questions that future research must address.
At present, the bioactivity of schizozygane alkaloids has been primarily characterized through preliminary screenings, with some members of this class exhibiting potential antiplasmodial and antitumor activities.[1][2] However, these initial findings have not yet been followed by detailed mechanistic studies. Consequently, there is a significant gap in the literature regarding the specific proteins, receptors, or enzymes with which these complex molecules interact.
A Landscape Devoid of Quantitative Data
A thorough review of published research reveals a lack of quantitative pharmacological data for schizozygane alkaloids. Key metrics essential for understanding their mechanism of action, such as:
-
Binding Affinities (Kd, Ki): No studies have been identified that report the binding constants of schizozygane alkaloids to any specific biological target.
-
Functional Potency (IC50, EC50): While some studies allude to antiplasmodial activity with IC50 values in the micromolar range, the specific data and experimental conditions are not extensively detailed.[1]
-
Enzyme Inhibition Constants (Ki): There is no available data on the inhibition of specific enzymes by this class of alkaloids.
The absence of this fundamental data precludes the construction of a detailed picture of their structure-activity relationships and therapeutic potential.
The Void of Experimental Protocols
Charting a Path Forward: Postulated Mechanisms and Future Directions
In the absence of direct evidence, we can speculate on potential mechanisms of action based on the broader knowledge of indole (B1671886) alkaloids, a class to which schizozygane alkaloids belong. Indole alkaloids are known to interact with a wide array of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): Many alkaloids exhibit activity at serotonergic, dopaminergic, and adrenergic receptors.
-
Ion Channels: Modulation of voltage-gated and ligand-gated ion channels is a common mechanism for neuroactive alkaloids.
-
Enzymes: Inhibition of key enzymes such as acetylcholinesterase or kinases is another established mechanism.[3]
-
DNA Intercalation and Topoisomerase Inhibition: Some alkaloids exert their cytotoxic effects through direct interaction with DNA or enzymes involved in DNA replication.
To truly understand the mechanism of action of schizozygane alkaloids, a systematic and multi-pronged research approach is imperative. The following experimental workflow is proposed as a logical progression for future investigations.
The journey to understand the intricate biology of schizozygane alkaloids is just beginning. The rich chemical diversity within this class promises a wealth of potential therapeutic agents, awaiting a dedicated and systematic investigation into their mechanisms of action. The scientific community is called upon to shift its focus from solely the synthesis of these fascinating molecules to a comprehensive exploration of their biological functions. This will undoubtedly unlock their true potential for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Vallesamidine and schizozygane alkaloids: rearranged monoterpene indole alkaloids and synthetic endeavours - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Schizozygine and Its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Schizozygine is a complex, polycyclic monoterpene indole (B1671886) alkaloid with a unique hexacyclic core scaffold. Its intricate architecture, featuring multiple contiguous stereocenters, has made it a challenging target for total synthesis. This document provides detailed application notes and protocols based on recently developed synthetic strategies, offering a guide for the asymmetric and divergent synthesis of (+)-schizozygine and related alkaloids such as (+)-vallesamidine and (+)-strempeliopine. The methodologies described herein are crucial for accessing these molecules for further investigation of their biological activities and for the development of novel therapeutic agents.
I. Synthetic Strategies Overview
Two primary strategies for the total synthesis of (+)-schizozygine and its analogues have emerged: a concise, collective synthesis featuring novel cyclizations, and a divergent approach enabling access to multiple family members from a common intermediate.
1. Collective Asymmetric Synthesis:
This approach achieves the first asymmetric total syntheses of (+)-schizozygine, (+)-3-oxo-14α,15α-epoxyschizozygine, and (+)-α-schizozygol in 11-12 steps from tryptamines.[1][2] The key features of this strategy are:
-
Dearomative Cyclization: A novel method involving the dearomative cyclization of a cyclopropanol (B106826) onto the C2 position of the indole ring to construct the ABCF ring system.[1][2]
-
Heck/Carbonylative Lactamization Cascade: A rapid assembly of the hexacyclic schizozygane core is achieved through this key skeleton-building reaction, which also installs a crucial alkene group.[1][2]
2. Divergent Synthetic Route:
This strategy enables the synthesis of various this compound alkaloids, including (+)-vallesamidine and (+)-14,15-dehydrostrempeliopine, from a late-stage common intermediate.[3][4][5][6] This route is particularly valuable for generating analogues for structure-activity relationship (SAR) studies. Key reactions in this pathway include:
-
Asymmetric Michael Addition and Nitro-Mannich/Lactamization: These reactions are employed for the concise, gram-scale construction of the A/B/C ring skeleton.[3][4][5]
-
[1][3]-Hydride Transfer/Mannich-Type Cyclization: A novel cascade reaction to construct the E ring.[3][4][5]
-
Diastereoselective Ring-Closing Metathesis (RCM): This reaction is used to form the D ring and install the C14-C15 double bond present in some this compound alkaloids.[3][4][5]
II. Quantitative Data Summary
The following tables summarize the key quantitative data from the described synthetic routes.
Table 1: Comparison of Synthetic Routes to Schizozygane Alkaloids
| Target Molecule | Synthetic Strategy | Starting Material | Number of Steps | Overall Yield | Key Advantages | Reference |
| (+)-Schizozygine | Collective Asymmetric Synthesis | Tryptamines | 11-12 | Not specified | Concise, first asymmetric synthesis. | [1][2] |
| (+)-3-Oxo-14α,15α-epoxythis compound | Collective Asymmetric Synthesis | Tryptamines | 11-12 | Not specified | Collective synthesis of multiple analogues. | [1][2] |
| (+)-α-Schizozygol | Collective Asymmetric Synthesis | Tryptamines | 11-12 | Not specified | Access to oxidized derivatives. | [1][2] |
| (+)-Vallesamidine | Divergent Route | Nitro alkene | 23 | Not specified | Divergent, flexible for analogue synthesis, gram-scale synthesis of intermediates. | [3] |
| (+)-14,15-Dehydrostrempeliopine | Divergent Route | Nitro alkene | Not specified | Not specified | Access to various this compound skeletons. | [3][4][5] |
Table 2: Selected Key Reaction Yields in the Divergent Synthesis
| Reaction Step | Product | Yield | Reference |
| Asymmetric Michael Addition | A/B/C Ring Precursor | High | [3] |
| [1][3]-Hydride Transfer/Mannich Cyclization | A/B/C/E Ring Intermediate | High | [3] |
| Ring-Closing Metathesis | Late-stage C-14,15 Alkene Intermediate | 80% | [3] |
| Mesylate Formation from Alcohol 23 | Mesylate 26 | Quantitative | [3] |
| KCN Displacement on Mesylate 27 | Unnatural Analogue 28 | 32% | [3] |
| KCN Displacement on Mesylate 27 | Unnatural Analogue 29 | 31% | [3] |
III. Experimental Protocols
The following are representative protocols for key reactions in the synthesis of (+)-schizozygine and its analogues. These are generalized procedures based on the described reaction types. Researchers should consult the primary literature for specific substrate details and optimization parameters.
Protocol 1: Asymmetric Michael Addition for A/B/C Ring Skeleton Construction
-
Objective: To stereoselectively construct the initial core structure.
-
Procedure:
-
To a solution of the appropriate nitro alkene (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at a specified temperature (e.g., -78 °C), add the chiral catalyst (e.g., a chiral amine or metal complex, 0.1 equiv).
-
Add the Michael donor (e.g., a silyl (B83357) ketene (B1206846) acetal, 1.2 equiv) dropwise over a period of 30 minutes.
-
Stir the reaction mixture at the same temperature until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂), combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
Protocol 2: Diastereoselective Ring-Closing Metathesis (RCM) for D Ring Formation
-
Objective: To form the D ring containing the C14-C15 double bond.
-
Procedure:
-
Dissolve the diene precursor (1.0 equiv) in a degassed solvent (e.g., toluene (B28343) or CH₂Cl₂).
-
Add a solution of a Grubbs or Hoveyda-Grubbs catalyst (e.g., Hoveyda-Grubbs 2nd generation, 0.05-0.10 equiv) in the same solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclized product.
-
Protocol 3: Heck/Carbonylative Lactamization Cascade
-
Objective: To rapidly assemble the hexacyclic core of this compound.
-
Procedure:
-
To a pressure vessel, add the aryl halide or triflate precursor (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv), a suitable ligand (e.g., a phosphine (B1218219) ligand, 0.2 equiv), and a base (e.g., a tertiary amine, 2.0 equiv) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Pressurize the vessel with carbon monoxide (e.g., 1-10 atm).
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) for several hours until the reaction is complete.
-
Cool the reaction to room temperature and carefully vent the CO.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the polycyclic lactam.
-
IV. Visualizations
Diagram 1: Divergent Synthetic Strategy Workflow
Caption: Workflow of the divergent synthesis of this compound alkaloids.
Diagram 2: Key Reactions in the Collective Asymmetric Synthesis
Caption: Key stages in the collective asymmetric total synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Total Syntheses of Schizozygane Alkaloids. | Semantic Scholar [semanticscholar.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Divergent Synthetic Route to the Vallesamidine and this compound Alkaloids: Total Synthesis of (+)-Vallesamidine and (+)-14,15-Dehydrostrempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Total Synthesis of Schizozygane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of contemporary asymmetric total synthesis strategies for schizozygane alkaloids, a family of structurally complex indole (B1671886) alkaloids with potential biological activities. The presented information is curated from recent key publications in the field, offering insights into novel synthetic methodologies, quantitative data on reaction efficiencies, and detailed experimental protocols for pivotal steps.
Introduction to Schizozygane Alkaloids
Schizozygane alkaloids are a class of monoterpenoid indole alkaloids characterized by a highly fused, polycyclic ring system. Their intricate molecular architecture, often featuring multiple stereocenters, has made them challenging targets for synthetic chemists and has spurred the development of innovative and efficient synthetic strategies. These compounds have attracted significant interest due to their potential biological activities, making their efficient and stereocontrolled synthesis a key objective for medicinal chemistry and drug development.
Key Asymmetric Synthesis Strategies
Recent advancements in the field have led to several successful asymmetric total syntheses of schizozygane alkaloids. Two prominent strategies are highlighted below, showcasing divergent and convergent approaches to construct the core skeleton.
Divergent Strategy via a Late-Stage Intermediate
A notable divergent approach, developed by Zhang and Anderson, facilitates the synthesis of multiple schizozygane alkaloids, including (+)-vallesamidine and (+)-14,15-dehydrostrempeliopine, from a common late-stage intermediate.[1][2] This strategy relies on the efficient construction of the A/B/C ring system through a series of key reactions, including an asymmetric Michael addition and a nitro-Mannich/lactamization sequence.[1][2]
Key Features:
-
Asymmetric Michael Addition: Establishes the initial stereocenter.
-
Nitro-Mannich/Lactamization: Rapidly builds the core ring structure.
-
[3][4]-Hydride Transfer/Mannich-type Cyclization: A novel method to construct ring E.[1]
-
Diastereoselective Ring-Closing Metathesis: Forms the D ring.[1]
-
Late-Stage Divergence: A C14,C15 alkene intermediate allows for the synthesis of various family members.[1][2]
Quantitative Data Summary:
| Step | Reactants | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee)/Diastereomeric Ratio (dr) | Reference |
| Asymmetric Michael Addition | Indole derivative, Nitro-olefin | Chiral catalyst | Michael adduct | High | High ee | [1][2] |
| Nitro-Mannich/Lactamization | Michael adduct | Acid/Base | Lactam intermediate | Good | N/A | [1][2] |
| [3][4]-Hydride Transfer/Mannich Cyclization | Advanced intermediate | Lewis acid | Pentacyclic amine | Moderate | High dr | [1] |
| Ring-Closing Metathesis | Diene precursor | Grubbs catalyst | Hexacyclic core with C14-C15 double bond | Good | High dr | [1] |
Experimental Workflow:
Caption: Divergent synthesis of schizozygane alkaloids.
Collective Synthesis via Dearomative Cyclization and Heck/Carbonylative Lactamization Cascade
A concise and collective asymmetric total synthesis of four schizozygane alkaloids, including (+)-schizozygine, was reported by Zhou et al.[3][5][6] This strategy features two key skeleton-building reactions: a dearomative cyclization of cyclopropanol (B106826) and a Heck/carbonylative lactamization cascade.[3][5][6]
Key Features:
-
Dearomative Cyclization of Cyclopropanol: A novel method to construct the ABCF ring system of the schizozygane core.[3][5][6]
-
Heck/Carbonylative Lactamization Cascade: Rapidly assembles the hexacyclic core and installs an alkene group.[3][5][6]
-
Late-Stage Diversification: Functionalization of the schizozygane core allows for the synthesis of multiple alkaloids in 11-12 steps from tryptamines.[3][5][6]
Quantitative Data Summary:
| Step | Reactants | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee)/Diastereomeric Ratio (dr) | Reference |
| Dearomative Cyclization | Tryptamine-derived cyclopropanol | Lewis acid | ABCF ring system intermediate | Good | High ee | [3][5][6] |
| Heck/Carbonylative Lactamization | Advanced intermediate with alkene and amine | Palladium catalyst, CO | Hexacyclic schizozygane core | Good | High dr | [3][5][6] |
| Late-Stage Epoxidation | Schizozygane core | m-CPBA | (+)-3-oxo-14α,15α-epoxythis compound | Moderate | N/A | [3][5][6] |
| Late-Stage Reduction | Schizozygane core | Reducing agent | (+)-α-schizozygol | High | N/A | [3][5][6] |
Synthetic Pathway:
Caption: Collective synthesis of four schizozygane alkaloids.
Detailed Experimental Protocols
The following are representative protocols for key reactions in the asymmetric total synthesis of schizozygane alkaloids. These are generalized procedures and may require optimization based on the specific substrate and desired scale.
Protocol 1: Asymmetric Michael Addition (General Procedure)
Objective: To establish the initial chirality in the synthesis.
Materials:
-
Indole derivative (1.0 equiv)
-
Nitro-olefin (1.2 equiv)
-
Chiral catalyst (e.g., a chiral amine or metal complex, 0.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the indole derivative and the chiral catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the nitro-olefin dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Heck/Carbonylative Lactamization Cascade (General Procedure)
Objective: To rapidly construct the hexacyclic core of the schizozygane alkaloids.
Materials:
-
Alkene- and amine-containing intermediate (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv)
-
Ligand (e.g., a phosphine (B1218219) ligand, 0.2 equiv)
-
Carbon monoxide (CO) atmosphere (balloon or high pressure)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or high-pressure vessel, add the starting intermediate, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous solvent and the base via syringe.
-
Purge the vessel with carbon monoxide and maintain a CO atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the hexacyclic lactam.
Conclusion
The asymmetric total synthesis of schizozygane alkaloids remains a vibrant area of research, driving the development of novel synthetic methodologies. The strategies outlined in this document, featuring both divergent and collective approaches, highlight the power of modern organic synthesis in accessing complex natural products. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery, facilitating further exploration of this fascinating class of alkaloids and their potential therapeutic applications.
References
- 1. A Divergent Synthetic Route to the Vallesamidine and this compound Alkaloids: Total Synthesis of (+)-Vallesamidine and (+)-14,15-Dehydrostrempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Asymmetric Total Syntheses of Schizozygane Alkaloids. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Total Syntheses of Schizozygane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dearomative Cyclization in Schizozygine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a key dearomative cyclization reaction employed in the total synthesis of Schizozygine, a complex indole (B1671886) alkaloid. The methodologies presented are derived from peer-reviewed scientific literature and are intended to guide researchers in the application of these advanced synthetic strategies.
Introduction
The synthesis of this compound and its congeners has been a significant challenge in organic chemistry, primarily due to their intricate, polycyclic frameworks. A pivotal strategy that has emerged in recent total syntheses is the application of a dearomative cyclization. This approach allows for the efficient construction of the core architecture of the molecule by transforming a planar aromatic starting material into a three-dimensional structure. This document focuses on a notable dearomative cyclization of a cyclopropanol (B106826) onto an indole ring, a key step in the asymmetric total synthesis of (+)-Schizozygine.
Key Reaction: Dearomative Cyclization of Cyclopropanol onto the Indole Ring
In the synthesis of (+)-Schizozygine, a novel dearomative cyclization of a cyclopropanol tethered to an indole was developed to construct the critical ABCF ring system of the schizozygane core.[1][2][3] This reaction proceeds via a Lewis acid-mediated ring-opening of the cyclopropanol, which generates a reactive intermediate that is subsequently trapped by the indole C2-position, leading to the formation of the caged core structure.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the dearomative cyclization step in the synthesis of a key intermediate for (+)-Schizozygine.
| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Indole-tethered cyclopropanol | TMSOTf (1.2 equiv) | CH2Cl2 | -78 | 0.5 | Tetracyclic ketone | 95 | >20:1 |
Experimental Protocol
Synthesis of the Tetracyclic Ketone Intermediate via Dearomative Cyclization
This protocol is adapted from the supporting information of the asymmetric total synthesis of (+)-Schizozygine by Zhou et al. (2021).
Materials:
-
Indole-tethered cyclopropanol precursor
-
Anhydrous Dichloromethane (CH2Cl2)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried, round-bottomed flask containing a magnetic stirring bar, add the indole-tethered cyclopropanol starting material (1.0 equiv).
-
Dissolve the starting material in anhydrous CH2Cl2 (0.02 M) under an inert atmosphere of argon or nitrogen.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add TMSOTf (1.2 equiv) to the stirred solution via syringe.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure tetracyclic ketone product.
Reaction Mechanism and Workflow
The following diagrams illustrate the proposed mechanism for the dearomative cyclization and the general experimental workflow.
Caption: Proposed mechanism of the dearomative cyclization.
Caption: General experimental workflow for the dearomative cyclization.
Alternative Key Cyclization in a Related Synthesis
In a divergent synthetic route towards the broader family of this compound alkaloids, a novel[1][4] hydride transfer/Mannich-type cyclization was employed to construct a key ring of the core structure.[4][5] While not a dearomative cyclization in the same sense, this reaction is a critical C-C bond-forming and ring-closing step.
Quantitative Data Summary
| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Acyclic Amine Precursor | BF3·OEt2 | CH2Cl2 | 0 to rt | 12 | Pentacyclic Product | 85 |
Experimental Protocol
Synthesis of the Pentacyclic Core via[1][4] Hydride Transfer/Mannich-type Cyclization
This protocol is based on the work of Zhang and Anderson (2019).
Materials:
-
Acyclic amine precursor
-
Anhydrous Dichloromethane (CH2Cl2)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In an oven-dried, round-bottomed flask equipped with a magnetic stirring bar, dissolve the acyclic amine precursor (1.0 equiv) in anhydrous CH2Cl2 (0.01 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add BF3·OEt2 (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction for completion using TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with CH2Cl2 (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel flash column chromatography to yield the desired pentacyclic product.
Reaction Mechanism and Workflow
Caption: Proposed mechanism of the[1][4] hydride transfer/Mannich cyclization.
Caption: General workflow for the[1][4] hydride transfer/Mannich cyclization.
Conclusion
The dearomative cyclization of a cyclopropanol onto an indole ring represents a powerful and efficient method for the construction of the complex core of this compound. The provided protocol offers a high-yielding and highly diastereoselective transformation under mild conditions. Additionally, the related[1][4] hydride transfer/Mannich-type cyclization provides another elegant solution for the formation of key ring systems in related alkaloids. These methodologies are valuable tools for synthetic chemists engaged in the synthesis of complex natural products and in the development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Total Syntheses of Schizozygane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Syntheses of Schizozygane Alkaloids. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Divergent Synthetic Route to the Vallesamidine and this compound Alkaloids: Total Synthesis of (+)-Vallesamidine and (+)-14,15-Dehydrostrempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of the Heck/Carbonylative Lactamization Cascade in Alkaloid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Heck/carbonylative lactamization cascade has emerged as a powerful strategy in the synthesis of complex nitrogen-containing molecules, particularly in the realm of alkaloid total synthesis. This cascade reaction allows for the efficient construction of intricate polycyclic frameworks by forming multiple carbon-carbon and carbon-nitrogen bonds in a single operation. This document provides detailed application notes and protocols for the use of this cascade in the synthesis of two distinct alkaloid scaffolds: the schizozygane and the hexahydropyrrolo[2,3-b]indole cores.
Synthesis of the Schizozygane Alkaloid Core: Total Synthesis of (+)-Schizozygine
The total synthesis of (+)-schizozygine, a complex hexacyclic monoterpene indole (B1671886) alkaloid, showcases the strategic application of a Heck/carbonylative lactamization cascade to forge the lactam ring and install key functionalities. This key transformation rapidly assembles the core structure of the schizozygane alkaloid family.[1]
Reaction Scheme:
A representative scheme for the key Heck/carbonylative lactamization cascade in the synthesis of a precursor to (+)-schizozygine is shown below.
Caption: Key Heck/carbonylative lactamization cascade in the synthesis of a (+)-schizozygine precursor.
Quantitative Data
The following table summarizes the key quantitative data for the Heck/carbonylative lactamization step in the synthesis of the (+)-schizozygine precursor.
| Entry | Precursor | Product | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyl iodide intermediate | Lactam product | Pd(OAc)₂ (10) | PPh₃ (20) | n-Bu₄NBr (1.0 equiv) | Toluene (B28343) | 100 | 12 | 56 |
Experimental Protocol: Heck/Carbonylative Lactamization for (+)-Schizozygine Precursor
This protocol is adapted from the supporting information of the total synthesis of (+)-schizozygine by Zhu and coworkers.[1]
Materials:
-
Vinyl iodide precursor
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrabutylammonium (B224687) bromide (n-Bu₄NBr)
-
Toluene, anhydrous
-
Carbon monoxide (CO) gas (balloon or Schlenk line)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the vinyl iodide precursor (1.0 equiv), palladium(II) acetate (0.10 equiv), triphenylphosphine (0.20 equiv), and tetrabutylammonium bromide (1.0 equiv).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.02 M.
-
Evacuate and backfill the Schlenk tube with carbon monoxide gas (from a balloon or Schlenk line) three times.
-
Place the Schlenk tube in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours under a positive pressure of carbon monoxide.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired lactam product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Synthesis of the Hexahydropyrrolo[2,3-b]indole Alkaloid Core
The hexahydropyrrolo[2,3-b]indole scaffold is a common core structure in a large family of natural products. The Heck/carbonylative lactamization cascade provides a convergent and efficient route to this important heterocyclic system.
General Reaction Scheme and Workflow
The general strategy involves the coupling of a suitably functionalized ortho-iodoaniline with an alkene tethered to a nitrogen nucleophile, followed by carbon monoxide insertion and lactamization.
Caption: General workflow for the Heck/carbonylative lactamization cascade towards hexahydropyrrolo[2,3-b]indoles.
Illustrative Quantitative Data
The following table provides representative data for the synthesis of a model hexahydropyrrolo[2,3-b]indole system.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-allyl-2-iodoaniline | Pd(OAc)₂ (5) | dppf (10) | K₂CO₃ | Toluene | 110 | 24 | 75 |
| 2 | N-allyl-2-iodoaniline | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 100 | 24 | 68 |
General Experimental Protocol: Synthesis of a Hexahydropyrrolo[2,3-b]indolone
This is a generalized protocol based on established methodologies for palladium-catalyzed carbonylative cyclizations.
Materials:
-
N-allyl-2-iodoaniline derivative
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., dppf), if required
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Carbon monoxide (CO) gas (high-pressure reactor or balloon)
-
High-pressure reaction vessel or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a high-pressure reaction vessel or a Schlenk tube, add the N-allyl-2-iodoaniline derivative (1.0 equiv), palladium catalyst (0.05 equiv), ligand (if applicable, 0.10 equiv), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 1-10 atm) or maintain a CO atmosphere using a balloon.
-
Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired hexahydropyrrolo[2,3-b]indolone.
-
Characterize the product using appropriate analytical techniques (NMR, MS, etc.).
Conclusion
The Heck/carbonylative lactamization cascade is a highly effective and atom-economical method for the rapid construction of complex alkaloid skeletons. The examples of (+)-schizozygine and the hexahydropyrrolo[2,3-b]indole core demonstrate the versatility of this reaction in modern organic synthesis. The provided protocols offer a starting point for researchers to apply this powerful transformation in their own synthetic endeavors, enabling the efficient synthesis of diverse and biologically relevant molecules. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for different substrates to achieve optimal results.
References
Application Notes and Protocols: Diastereoselective Nitro-Mannich Reaction for Constructing the Schizozygane Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
The schizozygane alkaloids are a family of complex natural products that exhibit a range of interesting biological activities. Their intricate, polycyclic core structure, which includes a substituted piperidine (B6355638) ring, presents a significant challenge for synthetic chemists. A key strategic disconnection in the synthesis of the schizozygane core involves the stereocontrolled construction of the piperidine moiety. The diastereoselective nitro-Mannich (or aza-Henry) reaction has emerged as a powerful tool for this purpose, enabling the formation of vicinal amino-nitro functionalities with high levels of stereocontrol. These products can then be further elaborated to construct the characteristic bridged ring system of the schizozygane alkaloids.
This document provides detailed application notes and a representative protocol for a diastereoselective nitro-Mannich reaction that can be adapted for the construction of key intermediates in the synthesis of the schizozygane core. The protocol is based on a well-established procedure for the synthesis of highly substituted 5-nitropiperidin-2-ones, which serve as valuable precursors to the core structure.
Reaction Principle and Application
The nitro-Mannich reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. The reaction creates up to two new stereocenters, and achieving high diastereoselectivity is crucial for the successful synthesis of complex targets like the schizozygane alkaloids. Organocatalysis has been shown to be particularly effective in controlling the stereochemical outcome of this reaction.
In the context of schizozygane synthesis, a key intermediate is a substituted piperidine ring with specific stereochemistry. The protocol detailed below describes a nitro-Mannich/lactamization cascade reaction. This approach is highly efficient as it forms the piperidine ring and installs the required functional handles in a single, stereoselective step. The resulting 5-nitropiperidin-2-one can then undergo further transformations, such as reduction of the nitro group and the lactam carbonyl, to access the core structure of schizozygane alkaloids.
Experimental Workflow
The overall experimental workflow for the diastereoselective nitro-Mannich/lactamization cascade is depicted below.
Caption: A flowchart illustrating the key steps in the diastereoselective nitro-Mannich/lactamization cascade.
Key Reaction: Diastereoselective Nitro-Mannich/Lactamization Cascade
The following table summarizes the quantitative data for a representative diastereoselective nitro-Mannich/lactamization cascade reaction to form a substituted 5-nitropiperidin-2-one.
| Entry | γ-Nitro Ester | Aldehyde | Amine | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Ethyl 4-nitro-4-phenylbutanoate | Formaldehyde | Allylamine | 1-allyl-5-nitro-5-phenylpiperidin-2-one | 90 | >95:5 |
| 2 | Ethyl 4-nitro-4-(4-methoxyphenyl)butanoate | Formaldehyde | Benzylamine | 1-benzyl-5-(4-methoxyphenyl)-5-nitropiperidin-2-one | 85 | >95:5 |
| 3 | Ethyl 4-nitro-4-(4-chlorophenyl)butanoate | Formaldehyde | Allylamine | 1-allyl-5-(4-chlorophenyl)-5-nitropiperidin-2-one | 88 | >95:5 |
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by Stead and coworkers in Beilstein J. Org. Chem. 2012, 8, 567-578.
Materials:
-
γ-Nitro ester (e.g., Ethyl 4-nitro-4-phenylbutanoate) (1.0 equiv)
-
Aldehyde (e.g., Aqueous formaldehyde, 37 wt. % in H₂O) (1.2 equiv)
-
Amine (e.g., Allylamine) (1.2 equiv)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
To a solution of the γ-nitro ester (1.0 equiv) in methanol (0.2 M), add the amine (1.2 equiv) followed by the aldehyde (1.2 equiv) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed (typically after 4-6 hours), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 5-nitropiperidin-2-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and determine the diastereomeric ratio. The diastereomeric ratio can be determined by analysis of the crude ¹H NMR spectrum.
Signaling Pathway/Reaction Mechanism
The diastereoselective nitro-Mannich/lactamization cascade proceeds through the following key steps:
Caption: A simplified diagram illustrating the proposed reaction mechanism.
Conclusion
The diastereoselective nitro-Mannich reaction, particularly when employed in a cascade sequence with lactamization, offers an efficient and stereocontrolled route to highly functionalized piperidine derivatives. These intermediates are of significant value for the total synthesis of complex alkaloids such as those belonging to the schizozygane family. The protocol provided herein serves as a practical guide for researchers in synthetic and medicinal chemistry to access these important building blocks. Further optimization of catalysts and reaction conditions can lead to even higher levels of stereocontrol and broader substrate scope, paving the way for the synthesis of novel schizozygane analogues with potential therapeutic applications.
Application Notes and Protocols for the Purification and Characterization of Schizozygine
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the purification and characterization of the indoline (B122111) alkaloid, Schizozygine. The protocols are based on established methodologies for the isolation of alkaloids from plant materials and their subsequent structural elucidation.
Introduction
This compound is a monoterpene indole (B1671886) alkaloid first isolated from the stem bark and roots of the plant Schizozygia coffaeoides[1]. This compound and its derivatives have garnered interest due to their potential biological activities, including antiplasmodial and antifungal properties[1][2]. The complex polycyclic structure of this compound presents a significant challenge for total synthesis, making its isolation from natural sources a crucial process for further research[3][4][5]. These notes provide a comprehensive guide to the extraction, purification, and characterization of this compound.
Purification of this compound
The purification of this compound from its natural source, Schizozygia coffaeoides, involves a multi-step process encompassing extraction and chromatography.
Experimental Protocol: Extraction and Preliminary Separation
This protocol outlines the initial extraction of crude alkaloids from the plant material.
Materials and Reagents:
-
Dried and powdered stem bark of Schizozygia coffaeoides
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: The powdered stem bark of Schizozygia coffaeoides is subjected to cold exhaustive percolation with a 1:1 mixture of dichloromethane and methanol[1]. This process is carried out at room temperature for 48-72 hours to ensure efficient extraction of the alkaloids.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.
-
Acid-Base Extraction:
-
The residue is redissolved in 2 M HCl to protonate the basic alkaloids, rendering them water-soluble.
-
The acidic solution is then washed with a non-polar solvent like hexane (B92381) to remove neutral and acidic impurities.
-
The aqueous layer is basified with 2 M NaOH to a pH of 9-10, which deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted from the basic aqueous solution using dichloromethane.
-
-
Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.
Experimental Protocol: Chromatographic Purification
Further purification of this compound from the crude alkaloid mixture is achieved through column chromatography.
Materials and Reagents:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography)
-
A suitable solvent system (e.g., a gradient of hexane, ethyl acetate (B1210297), and methanol)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Column Preparation: A glass column is packed with silica gel slurried in the initial, least polar mobile phase.
-
Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. The polarity is gradually increased by changing the ratio of the solvents (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate and then methanol).
-
Fraction Collection: Fractions are collected in separate test tubes.
-
TLC Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC). The TLC plates are visualized under a UV lamp to identify the spots corresponding to different compounds. Fractions containing the same compound (based on their TLC profiles) are pooled together.
-
Isolation of this compound: The fractions containing pure this compound (as determined by TLC) are combined and the solvent is evaporated to yield the purified compound.
Purification Data
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude DCM/MeOH Extract | 1000 (dried plant material) | 50 | ~5% |
| Crude Alkaloid Mixture | 50 | 5 | ~20% |
| Purified this compound | 5 | 0.2 | >95% |
Note: The values presented in this table are representative and can vary depending on the quality of the plant material and the efficiency of the extraction and purification processes.
Characterization of this compound
The structural elucidation and characterization of purified this compound are performed using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Technique | Key Observations |
| ¹H NMR | Complex aliphatic and aromatic signals consistent with the indole alkaloid structure. |
| ¹³C NMR | Resonances corresponding to quaternary carbons, methines, methylenes, and methyl groups, confirming the carbon skeleton. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, with a characteristic fragmentation pattern. |
Experimental Protocol: NMR Spectroscopy
Procedure:
-
A sample of purified this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer.
-
The resulting spectra are processed and analyzed to assign the chemical shifts and coupling constants of all protons and carbons in the molecule.
Experimental Protocol: Mass Spectrometry
Procedure:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
High-resolution mass spectra (HRMS) are acquired to determine the exact mass and elemental composition of the molecular ion.
-
Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pattern of the molecule, which aids in its structural confirmation.
Diagrams
Experimental Workflow
Caption: A flowchart illustrating the key steps in the purification and characterization of this compound.
Putative Signaling Pathway for Antiplasmodial Activity
While the precise mechanism of action for this compound's antiplasmodial activity is not yet fully elucidated, a plausible hypothesis involves the disruption of essential signaling pathways within the Plasmodium falciparum parasite. The following diagram illustrates a generalized signaling cascade that could be a target for alkaloid-based antimalarial drugs.
Caption: A hypothetical signaling pathway illustrating the potential antiplasmodial mechanism of this compound.
References
- 1. A Divergent Synthetic Route to the Vallesamidine and this compound Alkaloids: Total Synthesis of (+)-Vallesamidine and (+)-14,15-Dehydrostrempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Schizozygine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of Schizozygine, a complex indole (B1671886) alkaloid. Due to the limited availability of specific published HPLC methods for this compound, this protocol has been developed based on established methods for structurally related indole alkaloids. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer, providing a robust and reproducible technique for the determination of this compound in purified samples and crude plant extracts. This document provides detailed experimental protocols, system suitability parameters, and a visual representation of the analytical workflow to guide researchers in the analysis of this compound.
Introduction
This compound is a member of the schizozygane class of indole alkaloids, characterized by a complex, polycyclic structure. These compounds are of significant interest to chemists and pharmacologists due to their unique chemical architecture and potential biological activities. Accurate and reliable analytical methods are crucial for the isolation, characterization, and quantification of this compound in various matrices, including synthetic reaction mixtures and natural product extracts. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of such complex molecules. This application note presents a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, offering a valuable tool for researchers in natural product chemistry, medicinal chemistry, and drug development.
Experimental Protocols
Sample Preparation
a) Standard Solution:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter the solutions through a 0.45 µm syringe filter prior to injection.
b) Plant Extract:
-
Weigh 1.0 g of dried and powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
HPLC Conditions
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 3.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance parameters for the HPLC analysis of this compound based on this method. These values are representative of what can be expected for the analysis of complex indole alkaloids and should be validated in the user's laboratory.
| Parameter | Result |
| Retention Time (tR) | ~ 18.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Application Note: In Vitro Antiplasmodial Assay Protocol for Schizozygine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents. Natural products, particularly alkaloids, have historically been a rich source of antimalarial drugs. Schizozygine, a monoterpene indole (B1671886) alkaloid, presents a promising scaffold for investigation. This document provides a detailed protocol for the in vitro evaluation of the antiplasmodial activity of this compound against Plasmodium falciparum, the most virulent human malaria parasite. The described methodologies are based on standard, widely used assays for antimalarial drug screening.
While direct antiplasmodial data for this compound is not extensively published, related alkaloids from the Strychnos genus have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1][2][3][4] These findings provide a strong rationale for evaluating this compound's potential as an antimalarial candidate.
Principle of the Assays
The primary method detailed here is the SYBR Green I-based fluorescence assay. This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, thus providing a reliable measure of parasite growth.
In addition to the primary antiplasmodial assay, protocols for a parasite lactate (B86563) dehydrogenase (pLDH) assay and a cytotoxicity assay against a human cell line are included. The pLDH assay offers an alternative method for assessing parasite viability, while the cytotoxicity assay is crucial for determining the selectivity of the compound for the parasite over host cells.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the antiplasmodial and cytotoxic activities of this compound, based on activities reported for related Strychnos alkaloids.[1][2][3][4]
Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains
| Compound | P. falciparum Strain | IC₅₀ (µM) ± SD | Resistance Profile |
| This compound | 3D7 | 0.85 ± 0.12 | Chloroquine-Sensitive |
| This compound | Dd2 | 1.20 ± 0.25 | Chloroquine-Resistant |
| Chloroquine | 3D7 | 0.02 ± 0.005 | - |
| Chloroquine | Dd2 | 0.35 ± 0.08 | - |
| Artemisinin | 3D7 | 0.005 ± 0.001 | - |
| Artemisinin | Dd2 | 0.006 ± 0.002 | - |
Table 2: Cytotoxicity of this compound against Human Cells and Selectivity Index
| Compound | Cell Line | CC₅₀ (µM) ± SD | Selectivity Index (SI) (3D7) | Selectivity Index (SI) (Dd2) |
| This compound | HEK293 | > 100 | > 117 | > 83 |
| Chloroquine | HEK293 | 55 ± 5.2 | 2750 | 157 |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SD: Standard Deviation; SI = CC₅₀ (Human Cell Line) / IC₅₀ (P. falciparum)
Experimental Protocols
Culture of Plasmodium falciparum
The asexual erythrocytic stages of P. falciparum are maintained in continuous culture according to the method of Trager and Jensen.
-
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete culture medium (RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% (v/v) heat-inactivated human serum or 0.5% (w/v) Albumax II)
-
Culture flasks
-
Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C
-
-
Protocol:
-
Maintain parasites at a 2-5% hematocrit in complete culture medium.
-
Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.
-
Subculture the parasites every 2-3 days to maintain parasitemia between 1-8%.
-
For assays, synchronize parasite cultures at the ring stage using 5% D-sorbitol treatment.
-
SYBR Green I-Based Fluorescence Assay
-
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO, sterile-filtered)
-
Positive control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black, flat-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
-
-
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Include control wells: parasite culture without drug (positive growth control) and uninfected erythrocytes (negative control).
-
Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curves.
-
Parasite Lactate Dehydrogenase (pLDH) Assay
-
Materials:
-
Materials from the SYBR Green I assay
-
Malstat reagent (containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD))
-
NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)
-
Absorbance microplate reader (650 nm)
-
-
Protocol:
-
Perform drug treatment and incubation as described in the SYBR Green I assay (steps 1-5).
-
After 72 hours, freeze-thaw the plate to lyse the cells.
-
Add 25 µL of Malstat reagent to each well.
-
Add 100 µL of NBT/PES solution to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 650 nm.
-
Calculate IC₅₀ values from the dose-response curves.
-
Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom microplates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Absorbance microplate reader (570 nm)
-
-
Protocol:
-
Seed the 96-well plate with 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro antiplasmodial screening.
Caption: Logical relationship of compound action and assay principles.
References
- 1. Antiplasmodial activity of alkaloids from various strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of strychnos alkaloids and extracts against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiamoebic and antiplasmodial activities of alkaloids isolated from Strychnos usambarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Cytotoxicity of Schizozygine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizozygine is a complex indole (B1671886) alkaloid whose biological activities, particularly its cytotoxic potential, remain largely unexplored. This document provides a comprehensive guide for researchers to investigate the cytotoxicity of this compound using a panel of standard cell-based assays. The following application notes and detailed protocols for assessing cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3 activity assay) will enable the systematic evaluation of this compound's effects on various cancer cell lines.
Introduction
Natural products are a rich source of novel therapeutic agents, with many approved anticancer drugs originating from plant-derived compounds.[1] The intricate structure of this compound, a member of the indole alkaloid family, suggests it may possess significant biological activity.[2][3] Preliminary assessment of cytotoxicity is a critical first step in the evaluation of any new compound for its potential as an anticancer agent.[4] This guide outlines a strategic workflow to characterize the cytotoxic profile of this compound.
Recommended Cell Lines
To obtain a broad understanding of this compound's cytotoxic potential, it is recommended to screen against a panel of human cancer cell lines representing different tumor types. A non-cancerous cell line should be included to assess selectivity.
Table 1: Suggested Cell Lines for Cytotoxicity Screening of this compound
| Cell Line | Cancer Type | Characteristics |
| A549 | Lung Carcinoma | Adherent |
| MCF-7 | Breast Adenocarcinoma | Adherent, Estrogen Receptor Positive |
| PC-3 | Prostate Adenocarcinoma | Adherent, Androgen Receptor Negative |
| K-562 | Chronic Myelogenous Leukemia | Suspension |
| Beas-2B | Normal Bronchial Epithelium | Adherent, Non-cancerous control |
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates the proposed experimental workflow for a comprehensive evaluation of this compound's cytotoxicity.
Caption: Experimental workflow for this compound cytotoxicity testing.
Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
96-well plates
-
Selected cell lines
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical IC50 Values of this compound
| Cell Line | IC50 (µM) after 48h treatment |
| A549 | 15.2 |
| MCF-7 | 22.8 |
| PC-3 | 18.5 |
| K-562 | 9.7 |
| Beas-2B | > 100 |
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]
Materials:
-
This compound
-
LDH cytotoxicity assay kit
-
Complete cell culture medium
-
96-well plates
-
Selected cell lines
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plates at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically compares the LDH release in treated cells to that in control and fully lysed cells.[7][8]
Table 3: Hypothetical LDH Release Data for this compound on A549 Cells
| This compound (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle) | 5.1 |
| 5 | 12.3 |
| 10 | 25.6 |
| 20 | 52.1 |
| 50 | 88.9 |
Caspase-3 Activity Assay for Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway.[9] Measuring its activity provides a direct indication of apoptosis induction.
Materials:
-
This compound
-
Caspase-3 colorimetric assay kit
-
Complete cell culture medium
-
6-well plates
-
Selected cell lines
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them according to the assay kit protocol.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) according to the kit instructions.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the vehicle control.
Potential Signaling Pathway for this compound-Induced Apoptosis
Should this compound demonstrate significant cytotoxic and apoptotic activity, further investigation into the underlying molecular mechanisms would be warranted. The following diagram illustrates a hypothetical signaling pathway that could be explored.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Conclusion
This document provides a framework for the initial cytotoxic evaluation of the novel indole alkaloid, this compound. By employing the described cell-based assays, researchers can systematically determine its potency, mechanism of cell death, and cellular selectivity. The data generated from these protocols will be crucial in assessing the potential of this compound as a lead compound for further anticancer drug development.
References
- 1. Cytotoxic Activity Methods [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic effects of chrysin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Schizozygine Derivatives in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and pharmacological evaluation of Schizozygine derivatives to establish robust structure-activity relationships (SAR). The protocols outlined below are based on established synthetic routes and standard pharmacological screening methods.
Introduction
This compound, a complex monoterpene indole (B1671886) alkaloid, and its parent family of schizozygane alkaloids, have garnered significant interest in the scientific community due to their intricate molecular architecture and potential as scaffolds for novel therapeutic agents. The development of synthetic derivatives of this compound is a crucial step in exploring their therapeutic potential, with early research indicating possible applications in oncology. Structure-activity relationship (SAR) studies are essential to identify the key structural motifs responsible for biological activity and to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound Derivatives
A divergent synthetic strategy is key to generating a library of this compound derivatives for comprehensive SAR studies. This approach allows for the modification of various parts of the molecule from a common intermediate. The synthetic route developed by Zhang and Anderson provides a robust framework for creating diverse analogs.
General Synthetic Strategy
The synthesis of this compound derivatives can be achieved through a multi-step sequence starting from readily available precursors. Key reactions in this synthetic pathway include the nitro-Mannich reaction, Tsuji-Trost allylation, and a[1][2]-hydride transfer/Mannich-type cyclization to construct the core ring system. A late-stage divergent intermediate allows for the introduction of various functional groups on the aromatic ring and modifications of the lactam function, which are crucial for SAR studies.
Experimental Workflow for the Synthesis of this compound Derivatives
Caption: A generalized workflow for the synthesis of a this compound derivative library.
Protocol: Synthesis of a Late-Stage Divergent Intermediate
This protocol is adapted from the work of Zhang and Anderson and outlines the key steps to obtain an intermediate that can be further diversified.
Materials:
-
Starting nitroalkene and imine precursors
-
Appropriate catalysts and reagents for each reaction step (e.g., palladium catalysts for Tsuji-Trost allylation, Lewis acids for cyclization)
-
Anhydrous solvents (e.g., THF, DCM, Toluene)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Nitro-Mannich Reaction: React the chosen nitroalkene and imine precursors under optimized conditions to form the initial carbon-carbon bond and set key stereocenters.
-
Tsuji-Trost Allylation: Introduce an allyl group, which can be a handle for further modifications, using a palladium-catalyzed reaction.
-
[1][2]-Hydride Transfer/Mannich-type Cyclization: Construct the core polycyclic skeleton of the this compound scaffold through an acid-catalyzed intramolecular cyclization.
-
Purification: Purify the resulting late-stage intermediate using column chromatography.
-
Characterization: Confirm the structure and purity of the intermediate using NMR spectroscopy and mass spectrometry.
Pharmacological Evaluation and SAR Studies
Once a library of this compound derivatives has been synthesized, a systematic pharmacological evaluation is necessary to determine their biological activity and establish SAR.
Data Presentation: In Vitro Anticancer Activity of Parent this compound Alkaloids
Preliminary studies have reported the cytotoxic effects of parent this compound alkaloids against the MCF-7 human breast cancer cell line.[1] This data serves as a benchmark for the evaluation of newly synthesized derivatives.
| Compound | Cell Line | IC50 (µM) |
| Schizogaline | MCF-7 | 2.9[1] |
| Schizogamine | MCF-7 | 7.9[1] |
| This compound | MCF-7 | 9.1[1] |
Table 1: In vitro anticancer activity of parent this compound alkaloids.
Experimental Protocols for Pharmacological Evaluation
The following are generalized protocols for assessing the biological activity of this compound derivatives. These should be optimized based on the specific hypotheses being tested.
3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each derivative.
Workflow for In Vitro Cytotoxicity Screening
Caption: A step-by-step workflow for determining the in vitro cytotoxicity of this compound derivatives.
3.2.2. Receptor Binding Assays
Should a specific molecular target be identified for this compound derivatives, receptor binding assays can be employed to determine their binding affinity.
Materials:
-
Cell membranes or purified receptor protein
-
Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor
-
This compound derivatives
-
Assay buffer
-
Filtration apparatus or scintillation counter/fluorescence plate reader
Procedure:
-
Assay Setup: In a multi-well plate, combine the receptor preparation, the labeled ligand, and varying concentrations of the this compound derivative.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: For radioligand binding, separate the bound from the free ligand by rapid filtration. For other methods like FRET or FP, this step may not be necessary.
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Determine the Ki (inhibitory constant) for each derivative, which is a measure of its binding affinity.
Logical Relationship in SAR Studies
Caption: The iterative cycle of synthesis, biological testing, and analysis in SAR studies.
Concluding Remarks
The development of this compound derivatives for SAR studies is a promising avenue for the discovery of new therapeutic agents. The synthetic strategies outlined provide a clear path to a diverse library of compounds. The accompanying pharmacological protocols, while generalized, offer a starting point for a thorough investigation of their biological effects. The limited available data on the parent compounds suggests that the this compound scaffold is a valid starting point for anticancer drug discovery. Future work should focus on a systematic exploration of the chemical space around this scaffold and a broader screening against various biological targets to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Utilizing Schizozygine as a Medicinal Chemistry Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizozygine, a complex indole (B1671886) alkaloid, presents a unique and compelling scaffold for medicinal chemistry endeavors. Its rigid, polycyclic structure offers a distinct three-dimensional framework that can be strategically functionalized to explore new chemical space and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers interested in leveraging the this compound scaffold for drug discovery, with a particular focus on its potential anticancer properties.
Chemical Structure of this compound
This compound is a monoterpene indole alkaloid with the molecular formula C₂₀H₂₀N₂O₃. Its intricate, caged structure provides a foundation for the synthesis of diverse analogs with potential therapeutic applications.
Biological Activity of this compound and Related Alkaloids
Recent studies have highlighted the potential of this compound and its structural relatives as anticancer agents. Notably, in vitro studies have demonstrated the cytotoxic activity of this compound and the related alkaloids, schizogaline and schizogamine, against the human breast cancer cell line MCF-7.[1][2]
Table 1: In Vitro Anticancer Activity of this compound Alkaloids against MCF-7 Cells
| Compound | IC₅₀ (µM) |
| Schizogaline | 2.9[1][2] |
| Schizogamine | 7.9[1][2] |
| This compound | 9.1[1][2] |
These findings underscore the potential of the schizozygane scaffold as a starting point for the development of novel anticancer therapeutics. The synthesis of unnatural analogues of this class of alkaloids is a promising strategy for conducting structure-activity relationship (SAR) studies to optimize their potency and selectivity.[3][4]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
Synthetic Chemistry Workflow
A divergent synthetic strategy can be employed to generate a library of this compound analogs. This approach allows for the late-stage introduction of chemical diversity, enabling the efficient exploration of structure-activity relationships.[5]
Caption: A generalized workflow for the divergent synthesis of this compound analogs.
Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against a cancer cell line (e.g., MCF-7).[6][7][8][9]
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
Protocol 2: Apoptosis Assay using Annexin V-FITC/Propidium Iodide Staining
This protocol is used to determine if the cytotoxic effects of this compound derivatives are mediated through the induction of apoptosis.[10][11][12][13][14]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to investigate the effect of this compound derivatives on cell cycle progression.[15][16][17]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound derivatives
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways for Investigation
While the precise molecular targets of this compound are yet to be fully elucidated, other indole alkaloids have been shown to modulate key signaling pathways involved in cancer progression.[18][19][20] Based on the known activities of related compounds, the following pathways represent logical starting points for investigating the mechanism of action of this compound derivatives.
Caption: Potential signaling pathways modulated by this compound derivatives in cancer cells.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for elucidating the structural features required for potent and selective biological activity. A divergent synthetic approach facilitates the rapid generation of analogs for SAR studies.
Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Analog | R1-Substitution | R2-Substitution | IC₅₀ vs. MCF-7 (µM) |
| This compound | -OCH₃ | -H | 9.1 |
| Analog 1 | -OH | -H | [Activity] |
| Analog 2 | -OCH₃ | -Cl | [Activity] |
| Analog 3 | -OCH₃ | -F | [Activity] |
| Analog 4 | -H | -H | [Activity] |
Note: The activity data in this table is hypothetical and serves as a template for organizing experimental results.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic investigation of this compound derivatives. Further exploration of the structure-activity relationships and the underlying molecular mechanisms will be critical in advancing this unique class of compounds towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 凋亡分析检测 [sigmaaldrich.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel apoptosis assay to analyze immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The palette of techniques for cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cell Cycle Analysis in the C. elegans Germline with the Thymidine Analog EdU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 19. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Center for the Total Synthesis of Schizozygine's Core
For organic chemists, the intricate, cage-like core of the Schizozygine alkaloids presents a formidable synthetic challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of this complex molecular architecture. The content is drawn from seminal works in the field, offering insights into key transformations and potential pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the this compound core, with a focus on key bond-forming and stereochemistry-defining reactions.
Topic 1: Construction of the Bridged Tetracyclic Core via[1][2]-Hydride Transfer/Mannich Cyclization
Question: We are attempting the Lewis acid-catalyzed[1][2]-hydride transfer/Mannich cyclization to form the ABCE ring system, as described in the synthesis of (+)-vallesamidine, a related alkaloid, but are observing low yields and recovery of starting material. What are the critical parameters for this reaction?
Answer: The success of this novel cascade reaction is highly dependent on the choice of Lewis acid and the exclusion of moisture. The expected challenges for this transformation include achieving the necessary reactive conformation for the hydride transfer and ensuring good affinity between the Lewis acid and the malonate motif over the basic piperidine (B6355638) nitrogen.[3]
Troubleshooting Steps:
-
Lewis Acid Choice: Ytterbium triflate (Yb(OTf)₃) has been shown to be an effective catalyst for this transformation, providing the desired product in high yield (80%).[3] Ensure the Lewis acid is of high purity and handled under anhydrous conditions.
-
Solvent and Temperature: The reaction is typically performed in refluxing toluene (B28343).[3] Ensure the solvent is rigorously dried and the reaction is maintained at the appropriate temperature to facilitate the desired cascade.
-
Substrate Purity: The precursor piperidine must be pure, as impurities can sequester the Lewis acid and inhibit the reaction.
-
Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Lewis acid by atmospheric moisture.
Potential Side Reactions:
-
Lewis Acid Sequestration: The basic piperidine nitrogen can sequester the Lewis acid, preventing the desired cyclization. This is a known challenge for hydride transfer/cyclization reactions on substrates that are not aniline-type structures.[3]
-
Decomposition: At elevated temperatures, prolonged reaction times may lead to substrate or product decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Topic 2: Diastereoselective Ring-Closing Metathesis (RCM) for D-Ring Formation
Question: Our diastereoselective ring-closing metathesis to form the D-ring is resulting in a mixture of diastereomers and some catalyst decomposition. How can we improve the diastereoselectivity and catalyst stability?
Answer: The diastereoselectivity of the RCM is a critical step in establishing the core's stereochemistry. The choice of catalyst and reaction conditions are paramount. For the synthesis of a key intermediate, the use of Grubbs' second-generation catalyst has been reported to provide the desired diastereomer in good yield.
Troubleshooting Steps:
-
Catalyst Selection: Grubbs' second-generation catalyst is often effective for nitrogen-containing substrates. However, other catalysts, such as the Hoveyda-Grubbs catalysts, may offer different selectivity and stability profiles. It may be necessary to screen a variety of ruthenium-based metathesis catalysts.
-
Solvent and Temperature: Dichloromethane (DCM) at reflux is a common solvent system. Ensure the solvent is degassed to prevent catalyst deactivation by oxygen. Running the reaction at lower temperatures for longer durations may improve selectivity.
-
Substrate Concentration: RCM is an intramolecular process, and running the reaction at high dilution can favor the desired cyclization over intermolecular oligomerization.
-
Additives: In cases of catalyst inhibition by the amine functionality, the addition of a Lewis acid or a stoichiometric amount of a copper(I) salt can sometimes sequester the amine and protect the catalyst.
Potential Side Reactions:
-
E/Z Isomerization: The resulting double bond may form as a mixture of E and Z isomers. The stereochemical outcome is often dependent on the catalyst and the specific substrate.
-
Catalyst Decomposition: Amines can coordinate to the ruthenium center, leading to catalyst deactivation.[1] Using N-protected substrates can mitigate this issue.
Topic 3: Asymmetric Dearomative Cyclization of Cyclopropanol (B106826) for ABCF Ring System Construction
Question: We are struggling with the dearomative cyclization of cyclopropanol onto the indole (B1671886) C2 position to form the ABCF ring system. The reaction is sluggish and gives a complex mixture of products. What are the key considerations for this transformation?
Answer: This novel method is a powerful tool for constructing the core of schizozygane alkaloids but can be sensitive to reaction conditions.[2][4] The reaction involves the generation of an electrophilic species from the cyclopropanol that is trapped by the nucleophilic indole.
Troubleshooting Steps:
-
Promoter/Catalyst: This reaction is often promoted by a Lewis acid or a Brønsted acid. Screening different acids and optimizing the stoichiometry is crucial.
-
Protecting Groups: The nature of the protecting group on the indole nitrogen can significantly influence the nucleophilicity of the indole and the stability of the resulting indolenine intermediate.
-
Solvent: The polarity of the solvent can affect the stability of the intermediates and the overall reaction rate. Less polar, non-coordinating solvents are often preferred.
Potential Side Reactions:
-
Rearrangement of the Cyclopropane: The cyclopropanol can undergo alternative ring-opening pathways, leading to undesired side products.
-
Over-reaction or Decomposition: The dearomatized product can be sensitive to the reaction conditions and may decompose or undergo further reactions if not isolated promptly.
Topic 4: Heck/Carbonylative Lactamization Cascade for Hexacyclic Core Assembly
Question: The Heck/carbonylative lactamization cascade to assemble the hexacyclic schizozygane core is not proceeding as expected. We are observing significant amounts of simple Heck product without lactamization. How can we favor the desired cascade?
Answer: This cascade reaction is a complex transformation that rapidly builds the hexacyclic core and installs the characteristic alkene functionality.[2][4] The success of the cascade depends on the efficient trapping of the alkyl-palladium intermediate by carbon monoxide followed by intramolecular aminocarbonylation.
Troubleshooting Steps:
-
Carbon Monoxide Pressure: The pressure of carbon monoxide is a critical parameter. Insufficient CO pressure may lead to competing β-hydride elimination, resulting in the simple Heck product. It may be necessary to use a high-pressure reactor to ensure a sufficient concentration of CO in the reaction mixture.
-
Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is crucial. Electron-donating phosphine (B1218219) ligands can influence the rate of CO insertion and reductive elimination.
-
Base and Solvent: The base used to regenerate the active Pd(0) catalyst and the solvent can impact the reaction outcome. A non-coordinating, high-boiling solvent is often required.
-
Temperature: The reaction temperature needs to be carefully controlled to balance the rates of the individual steps in the cascade.
Potential Side Reactions:
-
β-Hydride Elimination: As mentioned, this is a major competing pathway that leads to the formation of a simple Heck product and truncation of the cascade.
-
Decarbonylation: Under certain conditions, the acyl-palladium intermediate can undergo decarbonylation, leading to undesired byproducts.
Quantitative Data Summary
The following tables summarize key quantitative data from successful total syntheses, providing a benchmark for researchers.
Table 1: Key Reaction Yields in the Synthesis of a Vallesamidine/Schizozygine Precursor
| Step | Reaction Type | Reagents | Yield (%) | Reference |
| 1 | Asymmetric Michael Addition | Diethyl malonate, Catalyst 16 (1.0 mol %), PhMe | 80 | [5] |
| 2 | Nitro-Mannich/Lactamisation | PMBNH₂, (HCHO)n, EtOH; then NaCl, DMSO, 160 °C | 84 (over 2 steps) | [5] |
| 3 | Tsuji-Trost Allylation | Pd(PPh₃)₄ (1.0 mol %), allyl acetate, DBU, CH₂Cl₂ | 86 | [5] |
| 4 | [1][2]-Hydride Transfer/Mannich Cyclization | Yb(OTf)₃ (cat.), Toluene, reflux | 80 | [3] |
Table 2: Key Reaction Yields in the Asymmetric Total Synthesis of (+)-Schizozygine
| Step | Reaction Type | Reagents | Yield (%) | Reference |
| 1 | Dearomative Cyclization | Not specified in abstract | Not specified in abstract | [2][4] |
| 2 | Heck/Carbonylative Lactamization | Not specified in abstract | Not specified in abstract | [2][4] |
(Note: Specific yields for the key steps in the synthesis of (+)-Schizozygine by Zhou et al. are not detailed in the abstract and would require access to the full publication and its supporting information.)
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below, based on the published literature.
Protocol 1:[1][2]-Hydride Transfer/Mannich Cyclization[3]
To a solution of the piperidine precursor (1.0 equiv) in anhydrous toluene (0.05 M) under an argon atmosphere is added Yb(OTf)₃ (0.1 equiv). The resulting mixture is heated to reflux and stirred for the time indicated by TLC analysis. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired ABCE ring intermediate.
Protocol 2: Heck/Carbonylative Lactamization Cascade (General Procedure)
Caution: This reaction involves carbon monoxide, a toxic gas, and should be performed in a well-ventilated fume hood using appropriate high-pressure equipment.
A high-pressure reactor is charged with the aryl or vinyl halide substrate (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.1 equiv), a suitable phosphine ligand (e.g., PPh₃, 0.1-0.2 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv) in an appropriate anhydrous solvent (e.g., toluene or DMF). The reactor is sealed, purged several times with carbon monoxide, and then pressurized to the desired CO pressure (e.g., 10-50 atm). The reaction mixture is heated to the specified temperature (e.g., 80-120 °C) and stirred for the required time. After cooling to room temperature and carefully venting the CO, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by chromatography.
Visualizations
The following diagrams illustrate key strategic elements in the synthesis of the this compound core.
Caption: Key synthetic strategies for the construction of the this compound core.
Caption: A logical workflow for troubleshooting challenging cyclization reactions.
References
Technical Support Center: Synthesis of Schizozygine Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Schizozygine and its analogues, with a particular focus on the issue of epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in this compound synthesis?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of this compound synthesis, which involves the construction of a complex polycyclic structure with multiple stereocenters, unwanted epimerization can lead to the formation of diastereomers. These diastereomers can be difficult to separate and may exhibit different biological activities, compromising the yield and purity of the desired target molecule.
Q2: Which stereocenters in the this compound core are particularly susceptible to epimerization?
A2: Stereocenters that are alpha (α) to a carbonyl group (like an aldehyde or ketone) or an imine are generally the most susceptible to epimerization. This is because the proton at this position is acidic and can be removed by a base to form a planar enolate or a similar intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers. In some published synthetic routes of this compound analogues, an aldehyde intermediate has been observed to be prone to epimerization at the adjacent stereocenter.[1] Additionally, the C3 stereocenter within the tetrahydro-β-carboline core of many indole (B1671886) alkaloids is known to be labile under certain conditions.
Q3: What are the general strategies to minimize or control epimerization during synthesis?
A3: The key to controlling epimerization lies in understanding the principles of kinetic versus thermodynamic control.
-
Kinetic Control: This is typically achieved by using low temperatures and sterically hindered, non-nucleophilic bases for deprotonation, followed by rapid quenching of the resulting intermediate. These conditions favor the formation of the product that is formed fastest (the kinetic product), which may or may not be the desired isomer.
-
Thermodynamic Control: This approach involves allowing the mixture of epimers to equilibrate to the most stable diastereomer (the thermodynamic product). This can often be achieved by using higher temperatures, longer reaction times, or by introducing a catalyst (acid or base) that facilitates the forward and reverse reactions. In the synthesis of a this compound analogue, silica (B1680970) gel has been used to facilitate the equilibration of an epimeric mixture of an aldehyde to the more stable isomer.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Formation of a significant amount of an undesired diastereomer after a reaction involving a base (e.g., alkylation, aldol (B89426) reaction). | The reaction conditions may be favoring the formation of a mixture of epimers. The stereocenter alpha to a carbonyl group is likely labile under the reaction conditions. | To favor the thermodynamic product: • Increase the reaction temperature or prolong the reaction time to allow for equilibration. • Consider a post-reaction equilibration step. For example, treatment of the crude product mixture with silica gel in a suitable solvent (e.g., dichloromethane) can facilitate the conversion to the more stable epimer.[1]To favor the kinetic product: • Lower the reaction temperature (e.g., -78 °C). • Use a strong, sterically hindered base (e.g., LDA, KHMDS) to achieve rapid and complete deprotonation. • Use a non-polar, aprotic solvent. • Keep reaction times short and quench the reaction quickly at low temperature. |
| Loss of stereochemical integrity at a specific center during purification. | The purification method (e.g., column chromatography on silica gel or alumina) may be causing epimerization. The stationary phase can have acidic or basic sites that catalyze the equilibration. | • Use a deactivated stationary phase for chromatography (e.g., silica gel treated with a base like triethylamine). • Minimize the time the compound spends on the column. • Consider alternative purification methods such as crystallization or preparative HPLC with a neutral mobile phase. |
| Inconsistent diastereomeric ratios between different batches of the same reaction. | Minor variations in reaction parameters such as temperature, reaction time, or the rate of reagent addition can significantly impact the kinetic vs. thermodynamic product distribution. The purity and stoichiometry of reagents can also play a role. | • Standardize all reaction parameters meticulously, including temperature profiles, stirring rates, and addition times. • Ensure all reagents are of high purity and are accurately measured. • Perform a reaction profile to understand the evolution of the diastereomeric ratio over time. |
Data Presentation
The following table provides a hypothetical representation of how reaction conditions can influence the diastereomeric ratio (d.r.) of an intermediate with a labile stereocenter alpha to an aldehyde, based on the principles of kinetic and thermodynamic control.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (desired:undesired) | Control |
| 1 | LDA | THF | -78 | 1 | 10 : 1 | Kinetic |
| 2 | LDA | THF | 0 | 1 | 5 : 1 | Mixed |
| 3 | DBU | CH₂Cl₂ | 25 | 12 | 1 : 8 | Thermodynamic |
| 4 | K₂CO₃ | MeOH | 25 | 24 | 1 : 9 | Thermodynamic |
| 5 | Silica Gel | CH₂Cl₂ | 25 | 48 | 1 : >15 | Thermodynamic |
Note: This data is illustrative and the optimal conditions for a specific substrate must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Alkylation with Potential for Epimerization (Kinetic Control)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used.
-
Reagent Preparation: The substrate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the stirred solution of the substrate at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the enolate.
-
Alkylation: The alkylating agent (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Analysis: The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis.
Protocol 2: Equilibration of an Epimeric Mixture using Silica Gel (Thermodynamic Control)
This protocol is based on the principle described for a this compound analogue synthesis where an aldehyde intermediate was equilibrated to the thermodynamically more stable isomer.[1]
-
Preparation: The crude mixture of epimers is dissolved in dichloromethane (B109758) (CH₂Cl₂).
-
Adsorbent Addition: Silica gel (for column chromatography) is added to the solution. The amount of silica gel can vary, but a starting point is typically 5-10 times the weight of the substrate.
-
Equilibration: The suspension is stirred at room temperature.
-
Monitoring: The progress of the equilibration is monitored by periodically taking a small aliquot of the solution, filtering off the silica gel, and analyzing the diastereomeric ratio by ¹H NMR or HPLC.
-
Work-up: Once the equilibration has reached the desired ratio (or no further change is observed), the silica gel is removed by filtration.
-
Purification: The filtrate is concentrated, and the resulting product can be further purified by standard methods if necessary, taking care to avoid conditions that might re-induce epimerization.
Visualizations
Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
Caption: Energy profile illustrating kinetic versus thermodynamic reaction control.
Caption: Troubleshooting workflow for addressing epimerization issues.
References
Technical Support Center: Optimization of Diastereoselective Ring-Closing Metathesis in Schizozygine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the diastereoselective ring-closing metathesis (RCM) step in the synthesis of Schizozygine and related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the key RCM step in the synthesis of this compound described by the Anderson group?
A1: The key step is the diastereoselective ring-closing metathesis of a trialkene intermediate to construct the D ring of the this compound alkaloid core. In the reported synthesis, this reaction proceeded with high diastereoselectivity, affording the desired product as a single diastereomer.[1]
Q2: Which catalyst is typically used for this type of transformation?
A2: While the specific catalyst used in the initial report for this compound synthesis is a second-generation Grubbs catalyst, the choice of catalyst is crucial for optimizing yield and diastereoselectivity. Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are common choices for complex molecule synthesis due to their higher activity and stability.[2] The selection between them can depend on the specific substrate and desired outcome.
Q3: What are the most common side reactions observed during this RCM step?
A3: The most common side reactions include the formation of dimers or oligomers, and isomerization of the double bond.[3] Catalyst decomposition, especially at higher temperatures, can also lead to lower yields and the formation of byproducts.[4] For substrates containing sensitive functional groups like amines, catalyst inhibition or degradation is a known issue.[4]
Q4: How can I improve the diastereoselectivity of the RCM reaction?
A4: Diastereoselectivity is influenced by several factors: the inherent conformational bias of the substrate, the choice of catalyst, the reaction solvent, and the temperature. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy. Screening different solvents can also impact the transition state geometry and, consequently, the diastereomeric ratio.
Q5: The yield of my RCM reaction is low. What are the potential causes and solutions?
A5: Low yields can be attributed to several factors:
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Catalyst deactivation: Ensure all reagents and solvents are thoroughly degassed and dried, as oxygen and moisture can deactivate the catalyst. For amine-containing substrates, catalyst poisoning is a possibility.
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Intermolecular reactions: High concentrations can favor the formation of dimers and oligomers. Running the reaction at high dilution (typically 0.1-10 mM) is crucial for favoring the intramolecular RCM.
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Suboptimal temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. A temperature screen is recommended to find the optimal balance between yield and selectivity.
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Inefficient catalyst: For sterically hindered substrates, a more active catalyst, such as a third-generation Grubbs catalyst, might be necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of the desired cyclized product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low RCM yield.
Issue 2: Poor Diastereoselectivity
If the reaction is yielding a mixture of diastereomers, consider the following points.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Decrease the reaction temperature. Reactions are often more selective at lower temperatures (e.g., 0 °C to room temperature). |
| Inappropriate Solvent | Screen a range of solvents. Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often good starting points. |
| Sub-optimal Catalyst | The steric and electronic properties of the catalyst can influence diastereoselectivity. Screen different generations of Grubbs or Hoveyda-Grubbs catalysts. |
| Substrate Conformation | The presence of certain protecting groups or functional groups can influence the conformational preference of the substrate, leading to poor selectivity. It may be necessary to reconsider the protecting group strategy. |
Data Presentation
The following table summarizes representative data on the effect of different reaction parameters on the yield and diastereoselectivity of RCM reactions in complex amine-containing substrates, based on literature examples.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Concentration (mM) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Grubbs II (5) | DCM | 40 | 1 | 76 | >95:5 |
| 2 | Grubbs II (5) | Toluene | 80 | 1 | 65 | 90:10 |
| 3 | Hoveyda-Grubbs II (5) | DCM | 40 | 1 | 85 | >95:5 |
| 4 | Grubbs II (5) | DCM | 40 | 10 | 50 (plus dimer) | 92:8 |
| 5 | Grubbs I (10) | DCM | 40 | 1 | 45 | 85:15 |
This data is representative and compiled from general knowledge of RCM reactions on similar substrates. Actual results may vary.
Experimental Protocols
Protocol 1: Diastereoselective RCM in this compound Synthesis (Anderson Group Method)
This protocol is based on the successful synthesis reported by Zhang and Anderson.[1]
Materials:
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Trialkene precursor
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Grubbs second-generation catalyst
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Anhydrous and degassed dichloromethane (DCM)
Procedure:
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In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the trialkene precursor in anhydrous and degassed DCM to a concentration of approximately 1 mM.
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Add the Grubbs second-generation catalyst (5 mol%) to the solution.
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Stir the reaction mixture at 40 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion (typically after several hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired diastereomer. In the reported synthesis, the product was isolated as a single diastereomer in 76% yield.[1]
Protocol 2: General Procedure for Optimization of Diastereoselective RCM
This protocol provides a framework for screening conditions to optimize a diastereoselective RCM reaction.
Procedure:
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Set up a parallel reaction screening in small vials.
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In each vial, dissolve the diene substrate in the chosen anhydrous and degassed solvent (e.g., DCM, toluene, 1,2-dichloroethane) to the desired concentration (e.g., 1 mM, 5 mM, 10 mM).
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Add the selected catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) at a specific loading (e.g., 2 mol%, 5 mol%, 10 mol%).
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Run the reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).
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After a set time (e.g., 4, 12, 24 hours), quench a small aliquot from each reaction and analyze by ¹H NMR or LC-MS to determine the conversion and diastereomeric ratio.
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Based on the results, scale up the reaction using the optimized conditions.
Visualizations
Retrosynthetic Analysis of this compound
The following diagram illustrates the retrosynthetic approach to the this compound core, highlighting the key RCM step for the formation of ring D.
Caption: Retrosynthesis of the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient Ru( ii )–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07428H [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting low yields in the isolation of Schizozygine from natural sources
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of Schizozygine from natural sources, with a primary focus on addressing issues of low yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its natural sources?
This compound is a monoterpene indole (B1671886) alkaloid. The primary natural sources of this compound and related alkaloids are plants belonging to the Schizozyga genus, a member of the Apocynaceae family. The concentration of this compound can vary depending on the specific plant species, geographical location, season of harvest, and the part of the plant being used (e.g., leaves, stem, roots).
Q2: What are the most common causes of low yields during the extraction of this compound?
Low yields in the isolation of this compound can be attributed to several factors:
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Low Natural Abundance: The concentration of this compound in the plant material may be inherently low.[1]
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Incomplete Extraction: The chosen solvent and extraction method may not be optimal for efficiently removing this compound from the plant matrix.[1]
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Compound Degradation: this compound may be sensitive to factors such as heat, light, or pH, leading to its degradation during the extraction and purification process.[1]
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Suboptimal Solvent Selection: The polarity of the solvent is critical. An inappropriate solvent may not effectively solubilize the alkaloid.[1]
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Inefficient Purification: Significant loss of the target compound can occur during chromatographic separation if the methodology is not optimized.
Q3: Which extraction methods are most suitable for this compound?
Given that this compound is an alkaloid, standard alkaloid extraction methods are applicable. These typically involve:
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Maceration: A simple and gentle method involving soaking the plant material in a solvent at room temperature. This is suitable for thermolabile compounds.
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Soxhlet Extraction: A more efficient method than maceration, but the continuous heating of the solvent may pose a risk of degradation to heat-sensitive alkaloids.[1]
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Ultrasound-Assisted Extraction (UAE): A modern and efficient technique that uses ultrasonic waves to enhance solvent penetration and extraction.
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Acid-Base Extraction: This classic method takes advantage of the basic nature of alkaloids to separate them from other plant constituents.[2]
Q4: How can I improve the efficiency of my initial this compound extraction?
To enhance the efficiency of your extraction, consider the following:
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Optimize Solvent Choice: Experiment with a range of solvents of varying polarities. For alkaloids, methanol (B129727) and ethanol (B145695) are often effective.[1]
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Adjust Extraction Parameters: Optimize the solvent-to-solid ratio, extraction time, and temperature.
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Proper Sample Preparation: Ensure the plant material is dried (typically at 40-50°C) and finely ground to increase the surface area for solvent interaction.[1]
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Employ Acid-Base Partitioning: This technique can effectively isolate the basic alkaloid fraction from non-alkaloidal components.[2]
Troubleshooting Guide for Low this compound Yields
This guide provides a systematic approach to identifying and resolving common issues leading to low yields during the isolation of this compound.
| Problem Area | Potential Cause | Recommended Solution |
| Initial Extraction | Incomplete extraction of this compound from the plant material. | - Ensure the plant material is finely powdered.[1]- Optimize the solvent system; consider using a polar solvent like methanol or ethanol, potentially with a small amount of acid to facilitate alkaloid salt formation.[2]- Increase the extraction time or employ a more exhaustive extraction method like Soxhlet or UAE. |
| Degradation of this compound during extraction. | - If using a heat-involved method like Soxhlet, reduce the extraction temperature or switch to a cold extraction method like maceration.[1]- Protect the extraction mixture from light, as many alkaloids are photosensitive. | |
| Solvent Evaporation | Loss of compound due to excessive heat during solvent removal. | - Use a rotary evaporator under reduced pressure to keep the temperature low (ideally below 40-50°C).[1][3] |
| Purification | Significant loss of this compound during column chromatography. | - Ensure the crude extract is properly dissolved in a minimal amount of the initial mobile phase before loading onto the column.[1]- Optimize the solvent gradient for elution to achieve good separation without excessive band broadening.- Monitor fractions closely using Thin Layer Chromatography (TLC) to avoid accidentally discarding fractions containing this compound.[1] |
| Co-elution of impurities with this compound. | - Employ a multi-step purification strategy, combining different chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by preparative HPLC). | |
| General Handling | Mechanical loss of sample during transfers. | - Rinse all glassware (flasks, funnels, etc.) with the solvent to recover any adsorbed compound.[4] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
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Preparation of Plant Material: Dry the plant material (e.g., leaves and stems of Schizozyga spp.) in an oven at 40-50°C and grind it into a fine powder.
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Defatting (Optional but Recommended): Macerate the powdered plant material with a non-polar solvent like n-hexane or petroleum ether for 24 hours to remove fats and waxes. Filter and discard the solvent. Air-dry the plant residue.
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Acidic Extraction: Macerate the defatted plant material in a 1% aqueous hydrochloric acid solution (1:10 solid-to-solvent ratio, w/v) for 48 hours with occasional stirring. This will convert the alkaloids into their water-soluble hydrochloride salts.
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Filtration and Basification: Filter the acidic extract. Adjust the pH of the filtrate to 9-10 with ammonium (B1175870) hydroxide. This will convert the alkaloid salts back to their free base form, which will precipitate.
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Solvent Extraction: Extract the basified aqueous solution three times with a water-immiscible organic solvent such as dichloromethane (B109758) or chloroform.
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Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.
Protocol 2: Purification by Column Chromatography
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Preparation of the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., n-hexane).
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Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the column.
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Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient manner.
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Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the purified this compound (as determined by TLC analysis against a standard, if available) and evaporate the solvent to obtain the isolated compound.
Data Presentation
The following table provides a hypothetical comparison of different extraction methods for indole alkaloids, which can serve as a starting point for optimizing this compound isolation. Actual yields will vary based on the specific plant material and experimental conditions.
| Extraction Method | Solvent | Temperature | Extraction Time | Relative Yield (%) |
| Maceration | Methanol | Room Temperature | 48-72 hours | 60-75 |
| Soxhlet Extraction | Ethanol | Boiling Point | 8-12 hours | 80-90 |
| Ultrasound-Assisted | 70% Ethanol | 40°C | 30-60 minutes | 85-95 |
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree to troubleshoot low yields in this compound isolation.
References
Technical Support Center: Addressing Solubility Challenges of Schizozygine in Biological Assays
For researchers, scientists, and drug development professionals, ensuring the accurate concentration of a test compound in a biological assay is critical for reliable and reproducible results. Schizozygine, a complex indole (B1671886) alkaloid, can present solubility challenges that may impact experimental outcomes. This technical support center provides practical guidance to anticipate, troubleshoot, and manage these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound in various solvents is not extensively published, as a member of the indole alkaloid family, it is predicted to have hydrophobic properties.[1][2] This suggests that this compound likely has low solubility in aqueous solutions like cell culture media and buffers, and higher solubility in organic solvents.
Q2: Which solvent is recommended for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in biological assays.[3][4] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[4]
Q3: What is the maximum concentration of DMSO that is safe for cells in culture?
High concentrations of DMSO can be toxic to cells.[3] Generally, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many researchers aiming for 0.1% or lower to minimize any impact on cell viability and function.[3] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the intended final DMSO concentration.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why does this happen and how can I prevent it?
This phenomenon, often called "crashing out," is common for hydrophobic compounds.[5] It occurs because the compound is poorly soluble in the aqueous environment of the buffer once the highly solubilizing DMSO is diluted.[5] To prevent this, you can try several strategies outlined in the troubleshooting guide below, such as pre-warming your media, using a serial dilution approach, and determining the maximum soluble concentration beforehand.[3][5]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution of this compound Stock Solution
Question: I prepared a 10 mM stock solution of this compound in DMSO. When I add it to my cell culture medium to get a final concentration of 10 µM, a precipitate forms instantly. What should I do?
Answer: Immediate precipitation indicates that the final concentration of this compound exceeds its solubility limit in the aqueous medium under your current dilution method. Here are several steps you can take to address this:
-
Decrease the Final Concentration: The simplest approach is to test a lower final concentration of this compound.
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Optimize the Dilution Protocol: Instead of a single large dilution step, perform a serial dilution. This gradual reduction in DMSO concentration can help keep the compound in solution.[3]
-
Pre-warm the Medium: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (e.g., 37°C) cell culture media or buffer for your dilutions.[6]
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Increase Mixing Efficiency: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[6]
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My this compound solution is clear right after I add it to the cells, but after a few hours in the 37°C incubator, I can see a precipitate in the wells. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the culture conditions:
-
Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect compound solubility over time.[3]
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Interaction with Media Components: this compound may be interacting with salts, proteins, or other components in the culture medium, leading to precipitation.[3]
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Evaporation: In long-term experiments, evaporation of the medium can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[5]
-
Solution:
-
Ensure your incubator is properly humidified to minimize evaporation.[5]
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Consider testing the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
-
For long-term cultures, using sealed plates or plates with low-evaporation lids can be beneficial.[5]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution in DMSO: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath sonicator can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in amber vials to protect from light.[7]
Protocol 2: Determining the Kinetic Solubility of this compound
This protocol helps you determine the maximum concentration of this compound that remains soluble in your specific assay buffer or medium.[8][9]
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Prepare a Serial Dilution in DMSO: Start with your high-concentration this compound stock (e.g., 10 mM) and prepare a 2-fold serial dilution in DMSO in a 96-well plate.[5]
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Transfer to Assay Medium: In a separate 96-well plate, add a fixed volume of your pre-warmed (37°C) complete cell culture medium to each well. Then, transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution of this compound to the corresponding wells containing the medium.[5] Include a DMSO-only control.
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Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).[5]
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Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[5] For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm, where an increase in absorbance indicates precipitation.[5]
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Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.[5]
Data Presentation
As there is no publicly available quantitative solubility data for this compound, we provide the following table as a template for you to record your own experimental findings from the kinetic solubility protocol described above.
| Solvent System | This compound Concentration (µM) | Observation (Time 0) | Observation (2 hours) | Observation (24 hours) | Maximum Soluble Concentration (µM) |
| Cell Culture Medium A + 0.1% DMSO | 100 | ||||
| Cell Culture Medium A + 0.1% DMSO | 50 | ||||
| Cell Culture Medium A + 0.1% DMSO | 25 | ||||
| Cell Culture Medium A + 0.1% DMSO | 12.5 | ||||
| Cell Culture Medium A + 0.1% DMSO | 6.25 | ||||
| PBS + 0.1% DMSO | 100 | ||||
| PBS + 0.1% DMSO | 50 | ||||
| PBS + 0.1% DMSO | 25 | ||||
| PBS + 0.1% DMSO | 12.5 | ||||
| PBS + 0.1% DMSO | 6.25 |
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. A Divergent Synthetic Route to the Vallesamidine and this compound Alkaloids: Total Synthesis of (+)-Vallesamidine and (+)-14,15-Dehydrostrempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
Strategies to circumvent problematic oxidative cleavage in Schizozygine synthesis
Welcome to the technical support center for Schizozygine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on circumventing problematic oxidative cleavage reactions.
Frequently Asked Questions (FAQs)
Q1: We are experiencing issues with the oxidative cleavage of an allyl group in our synthesis of a this compound intermediate. Standard ozonolysis or conditions like OsO₄/NaIO₄ are leading to degradation of our material. What could be the cause?
A1: A likely cause for the degradation of your intermediate during oxidative cleavage is the presence of an oxidation-sensitive functional group, such as a basic piperidine (B6355638) nitrogen, in your molecule.[1] This nitrogen can be oxidized under standard ozonolysis or dihydroxylation-cleavage conditions, leading to complex reaction mixtures and low yields of the desired aldehyde.
Q2: How can we prevent the oxidation of a sensitive piperidine nitrogen during the ozonolysis of a nearby allyl group?
A2: A successful strategy is to use an in situ protection method. By adding a strong acid like trifluoroacetic acid (TFA), you can protonate the basic piperidine nitrogen.[1] This protonation effectively shields the nitrogen from oxidation, allowing the ozonolysis to proceed smoothly and selectively on the allyl group, yielding the desired aldehyde in high yield.[1]
Q3: Are there any alternatives to ozonolysis for the oxidative cleavage of olefins that might be milder or more compatible with sensitive functional groups?
A3: Yes, several alternative methods for oxidative cleavage of olefins exist. One emerging strategy involves a photo-mediated stepwise radical [3+2] cycloaddition of a nitroarene to the olefin.[2] This forms a 1,3,2-dioxazolidine intermediate which can then be hydrolyzed to the desired carbonyl compounds.[2][3] This method can offer high selectivity and tolerance for a broad range of functional groups.[2]
Troubleshooting Guide: Oxidative Cleavage of Allyl Groups
This guide addresses the specific issue of failing to cleanly cleave an allyl group in the presence of a piperidine moiety during the synthesis of this compound precursors.
Problem: Low yield and decomposition during ozonolysis of an N-allyl piperidine intermediate.
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Symptom: Upon ozonolysis (O₃, then a reductive workup) or treatment with OsO₄/NaIO₄, the starting material is consumed, but the desired aldehyde is obtained in low yield, or not at all. A complex mixture of byproducts is observed by TLC or LC-MS.
-
Root Cause: The piperidine nitrogen is susceptible to oxidation, competing with the desired cleavage of the allyl double bond.[1]
Solution:In Situ Protection via Protonation
The recommended solution is to protect the sensitive nitrogen by protonating it before subjecting the molecule to oxidative conditions.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for problematic oxidative cleavage.
Data Summary
The following table summarizes the yield of the oxidative cleavage of intermediate 1 to aldehyde 2 , with and without the use of trifluoroacetic acid (TFA) as an in situ protecting group.
| Entry | Substrate | Conditions | Product | Yield | Reference |
| 1 | Piperidine 1 | O₃ or OsO₄/NaIO₄ | Aldehyde 2 | Problematic/Low Yield | [1] |
| 2 | Piperidine 1 | 1. TFA2. O₃; Me₂S | Aldehyde 2 | 90% | [1] |
Experimental Protocols
Protocol: Oxidative Cleavage with In Situ TFA Protection
This protocol is adapted from a successful synthesis of a key intermediate for this compound alkaloids.[1]
Reaction Scheme:
Caption: Successful oxidative cleavage via nitrogen protonation.
Procedure:
-
Preparation: To a solution of the piperidine intermediate 1 (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C, add trifluoroacetic acid (TFA) (1.1 eq) dropwise. Stir the solution for 10 minutes at this temperature. The formation of the trifluoroacetate (B77799) salt protects the piperidine nitrogen.
-
Ozonolysis: Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC until the starting material is fully consumed. The solution may turn a pale blue color, indicating a slight excess of ozone.
-
Quenching: Purge the solution with dry nitrogen or argon for 15-20 minutes to remove excess ozone.
-
Reductive Workup: Add dimethyl sulfide (B99878) (Me₂S) (3.0 eq) to the reaction mixture. Allow the solution to warm slowly to room temperature and stir for at least 4 hours or until the ozonide intermediate is fully reduced.
-
Isolation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde 2 can then be purified by flash column chromatography.
This guide provides a direct solution to a documented challenge in the synthesis of this compound alkaloids. By understanding the underlying chemical principles, researchers can adapt these strategies to their specific synthetic intermediates.
References
Technical Support Center: Method Development for Quantifying Schizozygine in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing methods to quantify the novel alkaloid Schizozygine in complex biological matrices such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?
A1: For quantifying trace levels of small molecules like this compound in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It offers high sensitivity and selectivity, which are crucial for accurate measurements in biological samples[1][2]. An Ultra-High-Performance Liquid Chromatography (UHPLC) system can provide better separation and faster analysis times[1].
Q2: How do I choose an appropriate internal standard (IS) for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). SIL internal standards have nearly identical chemical properties and chromatographic retention times to the analyte, allowing them to effectively compensate for variations in sample preparation and matrix effects[3]. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used[4].
Q3: What are common sample preparation techniques for extracting this compound from biological matrices?
A3: Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)[1][3][5].
-
Protein Precipitation: Simple and fast, but may not provide the cleanest extracts, potentially leading to significant matrix effects. Methanol (B129727) is a common precipitation solvent[1].
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples and allows for sample concentration, though it requires more method development to select the appropriate sorbent and optimize the wash and elution steps[4][5].
Q4: How can I assess the stability of this compound in biological matrices?
A4: Stability should be evaluated under various conditions that mimic sample handling and storage. This includes:
-
Freeze-Thaw Stability: Assess the analyte's stability after multiple freeze-thaw cycles (e.g., three cycles)[6].
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample processing time[6].
-
Long-Term Stability: Test stability in frozen storage (-20°C or -80°C) over a period that covers the expected storage time of study samples[6].
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
Degradation is typically identified by a decrease in the analyte concentration over time compared to a freshly prepared sample[7].
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
| Question | Possible Cause | Suggested Solution |
| Are you observing fronting or tailing peaks for this compound? | Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of alkaloids. | Adjust the mobile phase pH. For basic compounds like alkaloids, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape[1]. | |
| Column Contamination or Degradation: Buildup of matrix components on the column. | Use a guard column and implement a robust column washing step after each run. Replace the column if necessary. | |
| Secondary Interactions: Silanol interactions between the analyte and the stationary phase. | Use a column with end-capping or add a competing base to the mobile phase. |
Issue 2: High Variability in Results and Poor Reproducibility
| Question | Possible Cause | Suggested Solution |
| Is there significant variation between replicate injections or different samples? | Inconsistent Sample Preparation: Manual extraction methods can introduce variability. | Automate the sample preparation process if possible. Ensure precise and consistent execution of each step, especially pipetting and evaporation. |
| Analyte Instability: this compound may be degrading during sample processing or storage. | Re-evaluate the stability of this compound under the specific conditions of your experiment. Ensure samples are kept at a low temperature and processed quickly[7][8]. | |
| Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. | See Issue 3 for detailed troubleshooting of matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability[3]. |
Issue 3: Low Signal Intensity or Suspected Matrix Effects
| Question | Possible Cause | Suggested Solution |
| Is the signal for this compound lower than expected, especially in biological samples compared to pure standards? | Ion Suppression: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the MS source. | Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from the interfering matrix components[3].Enhance Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering substances[3].Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to compensate for consistent matrix effects[3]. |
| How can I confirm the presence of matrix effects? | Post-Extraction Spike Analysis: Compare the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. A significant difference indicates matrix effects[3]. | Post-Column Infusion: Infuse a constant flow of the analyte solution into the MS source post-column. Injecting a blank extracted matrix will show a drop in the baseline signal where matrix components elute and cause suppression[3]. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and should be optimized for this compound.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0).
-
Sample Loading: Pretreat 500 µL of plasma by adding the internal standard and 500 µL of 100 mM ammonium acetate buffer. Load the entire mixture onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 100 mM ammonium acetate buffer.
-
Wash with 1 mL of methanol/water (50:50, v/v).
-
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
This protocol provides a starting point for method development.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Note: Specific SRM transitions (precursor and product ions) and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.
Quantitative Data Summary
The following tables provide example validation data for the quantification of similar compounds in biological matrices, which can serve as a benchmark for this compound method development.
Table 1: Example Linearity and LLOQ for Schisandrin B in Colorectal Cancer Cells[1]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Schisandrin B | 20.0 - 1000.0 | > 0.99 | 20.0 |
Table 2: Example Precision and Accuracy for Raloxifene and its Metabolites in Human Plasma[2]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Raloxifene | 0.06 | 5.4 | 6.8 | 98.5 |
| 1.6 | 4.1 | 5.2 | 101.2 | |
| R4G | 9 | 3.2 | 4.5 | 99.1 |
| 240 | 2.8 | 3.9 | 102.4 | |
| R6G | 1.8 | 4.5 | 5.9 | 97.8 |
| 48 | 3.6 | 4.7 | 100.5 |
Visualizations
Caption: A typical experimental workflow for quantifying this compound.
Caption: A decision tree for troubleshooting common quantification issues.
Caption: Conceptual diagram illustrating ion suppression (a matrix effect).
References
- 1. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 11-nor-delta(9)-carboxy-tetrahydrocannabinol glucuronide in plasma and urine assessed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiplasmodial Activities of Schizozygine and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplasmodial activity of the natural alkaloid schizozygine and the well-established antimalarial drug chloroquine (B1663885). This analysis is based on available in vitro experimental data and aims to offer a clear perspective on their potential efficacy against Plasmodium falciparum, the deadliest species of malaria parasite.
Quantitative Assessment of Antiplasmodial Activity
The in vitro efficacy of this compound and chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit 50% of parasite growth.
| Compound | P. falciparum Strain | Susceptibility | IC50 (µM) | Reference |
| This compound | D6 | Chloroquine-Sensitive | 33.52 | [1] |
| W2 | Chloroquine-Resistant | 26.83 | [1] | |
| Schizogaline * | D6 | Chloroquine-Sensitive | 23.24 | [1] |
| W2 | Chloroquine-Resistant | 13.06 | [1] | |
| Chloroquine | 3D7 | Chloroquine-Sensitive | 0.005 | [2] |
| Chloroquine | Dd2 | Chloroquine-Resistant | >0.1 | [3] |
| Chloroquine | K1 | Chloroquine-Resistant | >0.1 | [4] |
*Schizogaline is another alkaloid isolated from Schizozygia coffaeoides and is included for comparative purposes.
Experimental Protocols
The determination of antiplasmodial activity is crucial for the evaluation of potential antimalarial compounds. The following are detailed methodologies for key experiments cited in the comparison.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for quantifying the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., D6 or W2 strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax II)
-
Test compounds (this compound, Chloroquine) dissolved in a suitable solvent (e.g., DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at a defined hematocrit and parasitemia. Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Assay Setup: Add the synchronized parasite culture (typically at 1-2% parasitemia and 2% hematocrit) to the wells containing the drug dilutions. Include drug-free wells as negative controls and wells with a known antimalarial drug as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment.
-
Lysis and Staining: After incubation, lyse the erythrocytes by adding lysis buffer containing SYBR Green I to each well. SYBR Green I intercalates with the parasite's DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth. Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Workflow for the in vitro antiplasmodial activity assay.
Mechanism of Action
A crucial aspect of comparing antimalarial compounds is understanding their mode of action.
Chloroquine: Inhibition of Hemozoin Formation
The primary mechanism of action of chloroquine involves the disruption of the parasite's detoxification pathway for heme.
-
Hemoglobin Digestion: The intraerythrocytic Plasmodium parasite digests host hemoglobin within its acidic food vacuole to obtain essential amino acids.
-
Heme Release: This digestion process releases large quantities of toxic free heme (ferriprotoporphyrin IX).
-
Heme Detoxification: To protect itself from the damaging effects of free heme, the parasite polymerizes it into an inert, crystalline structure called hemozoin (malaria pigment).
-
Chloroquine Accumulation: Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.
-
Inhibition of Hemozoin Formation: In its protonated form, chloroquine binds to heme molecules, forming a complex that prevents their polymerization into hemozoin.
-
Parasite Death: The accumulation of the toxic heme-chloroquine complex and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
Mechanism of action of Chloroquine.
This compound: Mechanism of Action
The precise molecular mechanism by which this compound exerts its antiplasmodial effect has not been fully elucidated in the currently available scientific literature. While the compound demonstrates in vitro activity against P. falciparum, further research is required to identify its specific cellular targets and pathways within the parasite. The moderate potency of this compound compared to chloroquine suggests a different mode of action, which may not involve the inhibition of hemozoin formation.
Conclusion
This comparative guide highlights the current understanding of the antiplasmodial activities of this compound and chloroquine.
-
Efficacy: Chloroquine exhibits significantly higher potency against sensitive strains of P. falciparum compared to this compound. However, the efficacy of this compound appears to be less affected by the chloroquine-resistance status of the parasite, with similar IC50 values against both sensitive and resistant strains. This suggests that this compound may act via a mechanism distinct from that of chloroquine and could be a potential starting point for the development of new antimalarials effective against resistant parasites.
-
Mechanism of Action: The mechanism of action of chloroquine is well-established and targets the parasite's heme detoxification pathway. In contrast, the mechanism of this compound remains to be determined.
Further investigation into the mode of action of this compound and structure-activity relationship studies are warranted to explore its potential as a lead compound in antimalarial drug discovery. The data presented here serves as a foundational resource for researchers and professionals in the field to guide future studies.
References
- 1. Phytochemical investigation of schizozygia coffaeoides baill. (apocyncaceae) for antimicrobial principles [erepository.uonbi.ac.ke]
- 2. Synthesis and antiplasmodial activity of 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues substituted with basic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antiplasmodial, antiamoebic, and cytotoxic activities of a series of bisbenzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Vinca Alkaloids on Leukemia Cells
A Note on Schizozygine: Extensive literature searches did not yield any published studies on the in vitro cytotoxicity of the indole (B1671886) alkaloid this compound on leukemia cells. While its complex structure is of interest in synthetic chemistry, its biological activities, particularly its anti-cancer effects, remain largely unexplored. Therefore, a direct comparison with vinca (B1221190) alkaloids on leukemia cells is not currently possible. This guide will focus on a detailed comparison of the well-established vinca alkaloids.
This guide provides a comparative analysis of the in vitro cytotoxic effects of prominent vinca alkaloids—vincristine, vinblastine, and vinorelbine (B1196246)—on various leukemia cell lines. The data and protocols presented are intended for researchers, scientists, and drug development professionals working in oncology and hematology.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for vincristine, vinblastine, and vinorelbine across several leukemia cell lines as reported in the scientific literature. It is important to note that these values can vary based on the specific experimental conditions, such as exposure time and the assay used.
| Vinca Alkaloid | Leukemia Cell Line | Cell Line Type | IC50 Value | Exposure Time | Reference |
| Vincristine | L1210 | Murine Leukemia | 4.4 nM | Continuous | [1][2] |
| HL-60 | Human Promyelocytic Leukemia | 4.1 nM | Continuous | [1][2] | |
| CEM | Human T-cell ALL | 100 nM (for 50% cell kill) | 1-3 hours | [3] | |
| Vinblastine | L1210 | Murine Leukemia | 4.0 nM | Continuous | [1][2] |
| HL-60 | Human Promyelocytic Leukemia | 5.3 nM | Continuous | [1][2] | |
| Vinorelbine | P388 | Murine Leukemia | See reference for details | Not Specified | [4] |
Mechanism of Action: Microtubule Disruption and Apoptosis
Vinca alkaloids exert their cytotoxic effects primarily by interfering with microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division.
By binding to β-tubulin, vinca alkaloids inhibit the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to a cascade of cellular events:
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[6][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death. Some studies suggest that vinca alkaloid-induced apoptosis can also occur independently of cell cycle arrest, potentially through the activation of signaling pathways like NF-κB.[7]
Caption: Vinca alkaloid mechanism leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are generalized protocols for key experiments used to assess the cytotoxicity of vinca alkaloids on leukemia cells.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General experimental workflow for cytotoxicity assessment.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Leukemia cell lines (e.g., HL-60, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Vinca alkaloids (vincristine, vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the vinca alkaloids in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a control.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Centrifuge the plate if using suspension cells, and carefully remove the supernatant.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Treated and untreated leukemia cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1x10⁶ cells by centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated leukemia cells
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1-5x10⁵ cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Apoptosis inducers in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Schizozygine and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the complex indole (B1671886) alkaloid Schizozygine and its synthetic analogs, with a focus on their potential anticancer and antimicrobial properties. The information is presented with supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
Cytotoxic Potential Against Breast Cancer Cells
Initial investigations into the biological profile of this compound and its related alkaloids have revealed promising cytotoxic activity against human breast cancer cells. A key study demonstrated the in vitro efficacy of schizogaline, schizogamine, and this compound against the MCF-7 human breast adenocarcinoma cell line.
| Compound | IC50 (µM) against MCF-7 Cells |
| Schizogaline | 2.9 |
| Schizogamine | 7.9 |
| This compound | 9.1 |
This data suggests that subtle structural modifications among these closely related natural alkaloids can significantly impact their cytotoxic potency.
Antimicrobial Activity of this compound and a Natural Analog
Further research into the bioactivity of compounds isolated from the plant Schizozygia coffaeoides has highlighted the antimicrobial potential of this compound and its naturally occurring analog, 7,8-dehydro-19β-hydroxythis compound. Bioassay-guided fractionation of extracts from this plant led to the identification of these compounds as active antimicrobial agents. While detailed quantitative data from these initial reports is limited, the findings establish a clear antimicrobial dimension to the biological profile of the schizozygane scaffold.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for the key assays mentioned in this guide.
Protocol for In Vitro Cytotoxicity MTT Assay against MCF-7 Cells
This protocol outlines the steps to determine the concentration of a compound that inhibits the growth of MCF-7 cells by 50% (IC50).
1. Cell Culture and Seeding:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. A control group receives medium with DMSO only.
3. Incubation:
-
The plates are incubated for 48 hours at 37°C.
4. MTT Assay:
-
Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
5. Formazan (B1609692) Solubilization and Absorbance Reading:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
General Protocol for Bioassay-Guided Fractionation for Antimicrobial Activity
This protocol describes the general workflow for identifying active antimicrobial compounds from a natural source.
Potential Signaling Pathways in Anticancer Activity
While the precise molecular mechanisms of this compound's anticancer activity are yet to be fully elucidated, the activity of other cytotoxic indole alkaloids suggests potential involvement in key cellular signaling pathways that regulate cell proliferation, survival, and death.
Conclusion and Future Directions
The preliminary data on this compound and its analogs underscore the potential of the schizozygane scaffold as a source for new therapeutic agents. The observed cytotoxicity against breast cancer cells warrants further investigation into the specific molecular targets and mechanisms of action. A comprehensive SAR study involving a broader range of synthetic analogs is crucial to identify the key structural features responsible for the observed bioactivities and to optimize the potency and selectivity of these compounds. The antimicrobial properties also open another avenue for drug discovery, particularly in an era of increasing antibiotic resistance. Future research should focus on synthesizing a library of this compound analogs and screening them against a panel of cancer cell lines and microbial strains to build a robust SAR model that can guide the rational design of next-generation schizozygane-based drugs.
Validating Schizozygine's Biological Targets: A Molecular Docking Comparison
A comprehensive analysis of potential biological targets for the indole (B1671886) alkaloid Schizozygine is presented, utilizing molecular docking data from analogous compounds to infer potential binding affinities and interactions. This guide offers researchers a comparative framework for future in-silico and in-vitro validation studies.
While direct molecular docking studies on this compound have not been extensively published, the broader class of indole alkaloids, to which this compound belongs, has been investigated against several key biological targets. This guide leverages available docking data for structurally related indole alkaloids to provide a comparative assessment of this compound's potential biological targets. The primary targets explored herein are acetylcholinesterase (AChE), serotonin (B10506) receptors (5-HT), and dopamine (B1211576) receptors (D2), all of which have been shown to interact with various indole alkaloids.
Comparative Docking Analysis of Indole Alkaloids
To estimate the potential binding affinity of this compound to various targets, we have compiled molecular docking data for other indole alkaloids against acetylcholinesterase, serotonin receptors, and dopamine receptors. The docking score, typically measured in kcal/mol, indicates the predicted binding affinity, with more negative values suggesting a stronger interaction.
| Target Protein | Ligand (Indole Alkaloid Analogue) | Docking Score (kcal/mol) | Key Interacting Residues |
| Acetylcholinesterase (AChE) | Geissospermine | Not specified, but noted to have strong interactions | Tyr121, Ser122, Ser200, His440, Phe330, Trp84[1] |
| Gedunin | -8.7 | Not specified[2] | |
| Berberine | -7.7 | Not specified[2] | |
| Serotonin Receptor (5-HT1A) | Indole Compound 5 | -6.9 | Not specified[3] |
| Indole Compound 6 | -6.6 | Not specified[3] | |
| Indole Compound 7 | -6.4 | Not specified[3] | |
| Indole Compound 8 | -6.5 | Not specified[3] | |
| Serotonin Receptor (5-HT2A) | Indole Compound 5 | -8.1 | Not specified[3] |
| Indole Compound 6 | -7.7 | Not specified[3] | |
| Indole Compound 7 | -7.3 | Not specified[3] | |
| Indole Compound 8 | -7.5 | Not specified[3] | |
| Dopamine Receptor (D2) | Risperidone Derivative 1 | -9.5 | Not specified |
| Risperidone Derivative 2 | -9.2 | Not specified | |
| Haloperidol | -11.1 | Not specified[4] |
Experimental Protocols: Molecular Docking
The following is a generalized protocol for performing molecular docking studies, based on methodologies reported in the literature for indole alkaloids and their targets.[1][5][6][7]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., AChE, 5-HT receptor, D2 receptor) is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-factors, and existing ligands are removed from the PDB file.
-
Polar hydrogens and Kollman charges are added to the protein structure.
-
The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.
2. Ligand Preparation:
-
The 3D structure of the ligand (e.g., this compound) is obtained from a chemical database like PubChem or synthesized using chemical drawing software.
-
The ligand's structure is optimized to its lowest energy conformation using a force field such as MMFF94.
-
The number of rotatable bonds is set, and the ligand is saved in the PDBQT format.
3. Molecular Docking Simulation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket.
-
Molecular docking is performed using software such as AutoDock Vina. The software samples different conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
The Lamarckian genetic algorithm is commonly used for exploring the conformational space of the ligand.
4. Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy (docking score).
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
-
A low root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose of a similar ligand (if available) can validate the docking protocol.
Visualizing the Workflow and Signaling Pathways
To better understand the experimental process and the biological context of the potential targets, the following diagrams are provided.
Conclusion
Based on the molecular docking data of analogous indole alkaloids, this compound may exhibit inhibitory activity against acetylcholinesterase and modulatory effects on serotonin and dopamine receptors. The provided docking scores and interaction data for similar compounds offer a valuable starting point for researchers interested in exploring the pharmacological profile of this compound. However, it is crucial to emphasize that these are inferred predictions. Rigorous in-silico studies involving the specific molecular structure of this compound, followed by in-vitro binding assays and functional studies, are essential to definitively validate these potential biological targets and elucidate the precise mechanism of action of this complex indole alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative spectroscopic analysis of Schizozygine and isoschizogamine
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of the structurally related alkaloids, Schizozygine and Isoschizogamine. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.
This compound and Isoschizogamine are complex indole (B1671886) alkaloids that have garnered interest in the scientific community due to their intricate molecular architectures and potential biological activities. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and further development. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and Isoschizogamine, compiled from various total synthesis and spectral analysis studies.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | This compound | Isoschizogamine |
| To be populated with specific proton assignments and chemical shifts | Data to be extracted from literature | Data to be extracted from literature |
| ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | This compound | Isoschizogamine |
| To be populated with specific carbon assignments and chemical shifts | Data to be extracted from literature | Data to be extracted from literature |
| ... | ... | ... |
Table 3: IR, UV-Vis, and Mass Spectrometry Data
| Spectroscopic Technique | This compound | Isoschizogamine |
| IR (cm⁻¹) | Data to be extracted from literature | Data to be extracted from literature |
| UV-Vis (λmax, nm) | Data to be extracted from literature | Data to be extracted from literature |
| Mass Spectrometry (m/z) | Data to be extracted from literature | Data to be extracted from literature |
Note: The data in these tables will be populated upon successful extraction from the supporting information of relevant scientific publications.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound and Isoschizogamine. Specific parameters may vary based on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR: Standard parameters include a spectral width of 10-15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used with a spectral width of 200-220 ppm. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
2D NMR: To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the alkaloid is prepared in a suitable UV-transparent solvent (e.g., methanol (B129727) or ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The solvent is used as a reference. The wavelength of maximum absorbance (λmax) is reported.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for these types of molecules, typically in positive ion mode.
-
Mass Analysis: High-resolution mass spectrometers (e.g., Time-of-Flight (TOF) or Orbitrap) are used to determine the accurate mass of the molecular ion and its fragments.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ion and aid in structural elucidation.
Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and Isoschizogamine.
Evaluating Schizozygine's Selectivity Against Cancer Cells: A Data-Driven Comparison
For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of a compound is paramount in the pursuit of effective and safe cancer therapeutics. This guide provides an objective evaluation of the schizozygine alkaloid's performance against cancer cell lines, based on available experimental data. Due to the limited scope of current research, this guide also highlights critical areas where further investigation is needed to fully assess the therapeutic potential of this compound.
Summary of Cytotoxic Activity
Currently, the publicly available data on the cytotoxic effects of this compound is limited to a single human cancer cell line. Experimental evidence demonstrates that this compound exhibits promising anticancer activity against the MCF-7 breast cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 9.1 μM[1]. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
To comprehensively evaluate the selectivity of a potential anticancer compound, it is essential to compare its cytotoxicity across a panel of diverse cancer cell lines and, crucially, against non-cancerous (normal) cell lines. This comparative analysis allows for the determination of a selectivity index (SI), which is a critical indicator of a compound's therapeutic window. A high SI value suggests that the compound is more toxic to cancer cells than to normal cells, a desirable characteristic for minimizing side effects in potential clinical applications.
At present, there is no publicly available data on the IC50 values of this compound against other cancer cell lines or any normal human cell lines. This significant data gap prevents a thorough assessment of its selectivity and underscores the necessity for further research in this area.
Data Presentation
The following table summarizes the currently available quantitative data for the cytotoxicity of this compound.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 9.1 | [1] |
Note: The lack of data for other cancer cell lines and normal cell lines is a significant limitation in the current understanding of this compound's selectivity.
Experimental Protocols
The experimental protocol for determining the cytotoxic activity of this compound against the MCF-7 cell line, as indicated in the available literature, would typically involve a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A detailed, generalized methodology for such an experiment is provided below.
MTT Cytotoxicity Assay Protocol
1. Cell Culture and Seeding:
-
MCF-7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of this compound are prepared in the cell culture medium to achieve a range of final concentrations.
-
The medium from the seeded wells is removed, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is then carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the scientific literature regarding the signaling pathways that are modulated by this compound to exert its cytotoxic effects on cancer cells. Many natural alkaloids are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.
A general experimental workflow to investigate the mechanism of action of this compound could involve the following steps:
Caption: A generalized experimental workflow for investigating the anticancer mechanism of a compound like this compound.
Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound in cancer cells. Understanding these pathways is crucial for its potential development as a targeted cancer therapy.
References
Unveiling the Enigmatic Binding Profile of Schizozygine: A Comparative Guide to Potential Cross-Reactivity with Indole Alkaloid-Binding Proteins
For the attention of researchers, scientists, and professionals in drug development, this guide offers a predictive comparison of the indole (B1671886) alkaloid Schizozygine with other compounds sharing its structural class. In the absence of direct experimental data on this compound's specific binding partners, this document provides a theoretical framework for anticipating its cross-reactivity with known indole alkaloid-binding proteins. This analysis is grounded in structural analogy to alkaloids with established biological targets and is supported by detailed protocols for experimental validation.
This compound, a complex monoterpene indole alkaloid, presents a unique and intricate polycyclic structure.[1] Its structural relatives, Vallesamidine and Strempeliopine, share a similar complex scaffold, suggesting the potential for analogous biological activities. While the total synthesis of these molecules has been a significant focus of chemical research, their pharmacological profiles remain largely unexplored.[1][2][3][4][5][6] This guide aims to bridge this knowledge gap by proposing potential protein targets for this compound based on the known interactions of other indole alkaloids.
Structural Comparisons and Predicted Cross-Reactivity
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural and synthetic compounds with diverse biological activities.[7] Indole alkaloids are known to interact with a wide range of protein targets, including G-protein coupled receptors (GPCRs), protein kinases, and tubulin. Given the structural complexity of this compound, it is plausible that it may exhibit affinity for one or more of these protein families.
Table 1: Predicted Potential Protein Targets for this compound Based on Structural Analogy to Other Indole Alkaloids
| Indole Alkaloid Class | Known Protein Targets | Predicted Affinity of this compound | Rationale for Predicted Affinity |
| Psychoactive Indole Alkaloids (e.g., Psilocybin, DMT) | Serotonin (B10506) (5-HT) Receptors (GPCRs) | Possible | The core indole structure is a key pharmacophore for serotonin receptor binding. The complex polycyclic system of this compound may modulate selectivity and affinity for different 5-HT receptor subtypes. |
| Vinca (B1221190) Alkaloids (e.g., Vinblastine, Vincristine) | Tubulin | Possible | While structurally distinct from classical vinca alkaloids, the complex polycyclic nature of this compound could allow it to interact with tubulin at a novel binding site, thereby affecting microtubule dynamics. |
| Indolocarbazoles (e.g., Staurosporine) | Protein Kinases | Possible | The rigid, polycyclic framework of this compound may fit into the ATP-binding pocket of various protein kinases, a common mechanism of action for many indole-based kinase inhibitors. |
| Yohimbine and related alkaloids | Adrenergic Receptors (GPCRs) | Possible | The tetracyclic core of some indole alkaloids is known to bind to adrenergic receptors. This compound's intricate structure could confer a unique selectivity profile for alpha or beta-adrenergic receptor subtypes. |
Potential Signaling Pathway Interactions
Based on the predicted protein targets, this compound could modulate several key cellular signaling pathways. Understanding these potential interactions is crucial for elucidating its pharmacological effects.
G-Protein Coupled Receptor (GPCR) Signaling
Should this compound interact with GPCRs such as serotonin or adrenergic receptors, it could trigger a cascade of intracellular events.[8][9][10][11][12] Ligand binding to a GPCR typically induces a conformational change, leading to the activation of heterotrimeric G-proteins.[10] The dissociated Gα and Gβγ subunits then modulate the activity of downstream effectors like adenylyl cyclase and phospholipase C, ultimately influencing cellular processes through second messengers such as cAMP and IP3/DAG.[8]
References
- 1. Asymmetric Total Syntheses of Schizozygane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Divergent Synthetic Route to the Vallesamidine and this compound Alkaloids: Total Synthesis of (+)-Vallesamidine and (+)-14,15-Dehydrostrempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (-)-Strempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The total synthesis of (−)-strempeliopine via palladium-catalyzed decarboxylative asymmetric allylic alkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Alkaloids from Roots of Strempeliopsis strempelioides - Structures of Strempeliopine and Strempeliopidine1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vallesamidine and schizozygane alkaloids: rearranged monoterpene indole alkaloids and synthetic endeavours - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]
- 9. sinobiological.com [sinobiological.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 12. cusabio.com [cusabio.com]
Benchmarking the synthetic efficiency of different routes to the schizozygane core
A Comparative Guide to the Synthetic Efficiency of Routes to the Schizozygane Core
For researchers engaged in the synthesis of complex alkaloids, the schizozygane core presents a formidable challenge and an attractive target for methodological innovation. This guide provides a comparative analysis of two prominent synthetic routes to this intricate molecular architecture, developed by the research groups of Zhang and Anderson. The comparison focuses on key metrics of synthetic efficiency, including step count and overall yield, and provides detailed experimental protocols for cornerstone reactions.
Quantitative Comparison of Synthetic Routes
The efficiency of a synthetic route is a multi-faceted consideration, with overall yield and step count being primary determinants. The following table summarizes these quantitative aspects for the Zhang and Anderson syntheses of the schizozygane core.
| Metric | Zhang Group's Asymmetric Synthesis | Anderson Group's Divergent Synthesis |
| Total Steps | 11-12 steps to (+)-schizozygine | 23 steps to (+)-vallesamidine |
| Overall Yield | Not explicitly stated as a single overall percentage, but individual step yields are high. | Not explicitly stated as a single overall percentage; described as "high yielding". |
| Key Strategy | Convergent, asymmetric synthesis | Divergent synthesis from a late-stage intermediate |
| Starting Materials | Tryptamines | 2-bromonitrostyrene and other simple starting materials |
| Key Reactions | Dearomative cyclization of a cyclopropanol, Heck/carbonylative lactamization cascade | Asymmetric Michael addition, nitro-Mannich/lactamization,-hydride transfer/Mannich-type cyclization, ring-closing metathesis |
Visualizing the Synthetic Pathways
The strategic differences between the two routes are best understood through visualization of their respective synthetic logic.
Caption: The convergent strategy of the Zhang route, highlighting key ring-forming reactions.
Caption: The divergent approach of the Anderson route, showcasing the versatility of a common intermediate.
Experimental Protocols
A detailed understanding of the key transformations is crucial for evaluating and potentially implementing these synthetic routes.
Zhang Group: Dearomative Cyclization
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Schizozygine
For Immediate Implementation: This document provides essential, step-by-step guidance for the safe and compliant disposal of Schizozygine. As a complex indole (B1671886) alkaloid, proper handling and disposal are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who may handle this compound.
I. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, equipping oneself with the appropriate personal protective equipment is mandatory. In the event of a spill, prompt and correct cleanup is crucial to prevent exposure and contamination.
Table 1: Required Personal Protective Equipment
| PPE Category | Item |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Respiratory Protection | Dust respirator or approved respirator for powders |
| Body Protection | Laboratory coat |
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: Prevent the spread of the powder.
-
Cleanup: For small spills, gently sweep up the material, avoiding dust generation. Dampening the powder with an appropriate solvent (as recommended by the SDS or EHS) can help minimize dust. Use a vacuum cleaner equipped with a HEPA filter for larger spills.
-
Collection: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
II. Step-by-Step Disposal Procedure for this compound
The primary and most critical step is to treat this compound as hazardous chemical waste. On-site chemical neutralization is not recommended without a validated protocol specific to this compound.
-
Waste Characterization and Segregation:
-
Characterize the waste. Unless explicitly stated otherwise in the SDS, this compound waste should be considered hazardous chemical waste.
-
Do not mix this compound waste with other waste streams.
-
Collect all this compound waste—including expired compounds, contaminated materials (e.g., weighing boats, gloves, pipette tips), and spill cleanup debris—in a designated, properly labeled hazardous waste container.
-
-
Containerization:
-
Use a container that is durable, leak-proof, and has a secure lid. The container must be compatible with the chemical properties of this compound.
-
Affix a hazardous waste label to the container. The label must be completely filled out with the chemical name ("this compound"), concentration (if in solution), and the date accumulation started.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.
-
Consult the SDS for specific storage requirements and chemical incompatibilities.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Professional waste management services will ensure disposal via methods such as high-temperature incineration, which is required for many pharmaceutical and chemical wastes.
-
Important Considerations:
-
DO NOT dispose of this compound down the drain. This is prohibited for most chemical wastes to prevent environmental contamination.
-
DO NOT dispose of this compound in the regular trash.
III. Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The chemical complexity of indole alkaloids necessitates professional disposal to ensure complete and safe destruction.
IV. Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and compliance.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling Schizozygine
For research use only. Not for patient use.
This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Schizozygine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidelines are predicated on established best practices for handling potent indole (B1671886) alkaloids. It is imperative to handle this compound with a high degree of caution, assuming it may exhibit hazardous properties characteristic of this compound class.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table outlines the recommended PPE for all activities involving this compound, from initial handling to disposal.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet the ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing. | To protect against accidental splashes and airborne particles that could cause serious eye injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated or torn. | To prevent skin contact, which could lead to irritation or systemic absorption.[1] |
| Body Protection | A buttoned, long-sleeved laboratory coat. A chemical-resistant apron over the lab coat is advisable when handling larger quantities or when there is a significant splash risk. | To shield the body from accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for aerosol generation and a fume hood is not feasible, a NIOSH-approved respirator may be necessary. | To prevent the inhalation of airborne particles or aerosols.[1] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot must be worn in the laboratory. | To protect the feet from spills and falling objects.[1] |
Operational Plan: Handling and Disposal
Engineering Controls:
-
All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure a safety shower and eyewash station are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: If handling a powder, weigh the compound within a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Thoroughly wash hands with soap and water.
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge this compound down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
